Azelaamic acid
Description
Historical Context of Azelaic Acid Research
The investigation into the biological significance of azelaic acid began in the 1970s. nih.govmdpi.com Pioneering research was conducted by Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome. tandfonline.comsci-hub.se Their work originated from studies into the skin fungus Pityrosporum (now known as Malassezia), which was known to cause the skin condition tinea versicolor, characterized by hypopigmentation. nih.govtandfonline.com They discovered that the yeast could degrade unsaturated fatty acids into dicarboxylic acids, including azelaic acid. nih.gov
This led to the hypothesis that these dicarboxylic acids might be responsible for the observed depigmentation. Subsequent in vitro studies confirmed that medium-chain dicarboxylic acids (from C8 to C13) were competitive inhibitors of tyrosinase, a key enzyme in melanin synthesis. tandfonline.comnih.gov This foundational research prompted the first clinical explorations of azelaic acid as a potential treatment for hyperpigmentary disorders. tandfonline.com
A serendipitous observation further expanded the scope of azelaic acid research. Patients being treated for melasma reported a concurrent improvement in acne. tandfonline.com This unexpected finding prompted Nazzaro-Porro to initiate an open study on patients with acne vulgaris, which yielded encouraging results and opened a new avenue of investigation into its therapeutic potential. tandfonline.com The first U.S. Food and Drug Administration (FDA) approval for a product containing azelaic acid was granted in 1995. premierconsulting.com
Scope and Significance of Azelaic Acid Studies
Research into azelaic acid is extensive, covering its mechanisms of action and applications in various fields. The significance of these studies lies in the compound's multifaceted properties, which include anti-inflammatory, antimicrobial, anti-keratinizing, and antimelanogenic effects. nih.govnih.govtermedia.pl
In dermatological research, azelaic acid is investigated for its efficacy in managing conditions such as acne vulgaris, papulopustular rosacea, and hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation. mdpi.comtandfonline.comdralidermatology.comaau.dk Its antimicrobial activity has been demonstrated against both aerobic and anaerobic bacteria, including Propionibacterium acnes (now Cutibacterium acnes) and Staphylococcus epidermidis. wikipedia.orgjddonline.com The mechanism is believed to involve the inhibition of microbial cellular protein synthesis. drugbank.com Furthermore, azelaic acid has been shown to normalize the keratinization process within the follicle, which helps prevent the formation of comedones. wikipedia.org
The compound's anti-inflammatory properties are linked to its ability to scavenge reactive oxygen species (ROS) and reduce the expression of pro-inflammatory molecules. mdpi.comnih.govtypology.combmctoday.net It has been shown to inhibit the production of ROS by neutrophils in a dose-dependent manner. nih.gov
Beyond dermatology, azelaic acid is a significant bio-based building block in the polymer industry. unityfvg.itresearchgate.net Esters of azelaic acid are used in the manufacturing of plasticizers and lubricants. wikipedia.orgmdpi.com It also serves as a monomer in the synthesis of polyamides, such as Nylon-6,9. wikipedia.org In plant biology, azelaic acid functions as a signaling molecule that helps to prime systemic acquired resistance against pathogens. wikipedia.org
Interdisciplinary Research Perspectives on Azelaic Acid
The study of azelaic acid is inherently interdisciplinary, involving collaborations across dermatology, biochemistry, pharmaceutical sciences, and materials science.
Biochemistry: Biochemical research has been fundamental to understanding azelaic acid's mechanism of action at a molecular level. Studies have identified its inhibitory effects on various enzymes. It is a competitive inhibitor of tyrosinase and also reversibly inhibits mitochondrial respiratory chain enzymes, thioredoxin reductase, and DNA polymerases. drugbank.comnih.govnih.gov By inhibiting 5α-reductase, it may also exert anti-androgenic effects. nih.gov These findings provide the molecular basis for its observed clinical effects.
Pharmaceutical and Materials Science: The development of effective topical formulations for azelaic acid is a key area of interdisciplinary research. Due to its limited water solubility, formulating vehicles that enhance skin permeability is crucial. mdpi.com This has led to research into various delivery systems, including gels, creams, and advanced nanocarriers like liposomes, to improve its bioavailability and efficacy. termedia.plsemanticscholar.org The industrial production of azelaic acid, often through the ozonolysis of oleic acid, and its subsequent use in creating polymers and plasticizers, represents a significant intersection of chemistry and materials science. unityfvg.itresearchgate.net
Dermatology and Clinical Research: Clinical dermatology drives the application of basic science findings. Numerous clinical trials have been conducted to evaluate the efficacy of azelaic acid for various skin conditions. These studies often compare its performance against placebos or other established treatments, providing the evidence base for its use. mdpi.comnih.gov For example, studies have compared 20% azelaic acid cream to 2% hydroquinone cream for hyperpigmentation and 15% azelaic acid gel to 0.75% metronidazole gel for rosacea. nih.gov
Research Findings on Azelaic Acid
In Vitro Enzymatic Inhibition
The following table summarizes the inhibitory effects of azelaic acid on various enzymes as documented in biochemical research.
| Target Enzyme | Type of Inhibition | Research Focus | Reference |
| Tyrosinase | Competitive | Inhibition of melanin synthesis | tandfonline.comnih.govjddonline.com |
| Mitochondrial Respiratory Chain Enzymes | Reversible | Cytotoxic effects on tumor cells | nih.govnih.gov |
| Thioredoxin Reductase | Reversible | Effects on DNA synthesis and cell proliferation | drugbank.comnih.gov |
| 5α-Reductase | Inhibitor | Anti-androgenic and anti-seborrheic effects | nih.gov |
| DNA Polymerases | Inhibitor | Antiproliferative effects | drugbank.comtandfonline.com |
Selected Clinical Trial Findings in Dermatology
This table presents findings from selected clinical trials investigating the application of azelaic acid in dermatology.
| Condition | Azelaic Acid Formulation | Comparator | Outcome Summary | Reference |
| Papulopustular Rosacea | 15% Gel | 0.75% Metronidazole Gel | Azelaic acid was shown to be more effective in reducing inflammatory lesions and erythema. | nih.gov |
| Acne Vulgaris (Comedonal) | 20% Cream | 0.05% Tretinoin Cream | Azelaic acid was as effective as tretinoin in treating comedonal acne. | nih.gov |
| Melasma | 20% Cream | 2% Hydroquinone Cream | High efficacy was demonstrated for both treatments in reducing pigment intensity and lesion size. | nih.gov |
| Papulopustular Rosacea | 15% Foam | Placebo | The 15% azelaic acid foam was significantly more effective than placebo after 12 weeks. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-9-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLLZJDRPGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293085 | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-00-3 | |
| Record name | Azelaamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Production Research of Azelaic Acid
Chemical Synthesis Approaches for Azelaic Acid Production
The chemical synthesis of azelaic acid predominantly relies on the oxidative cleavage of the carbon-carbon double bond in oleic acid. This can be accomplished through several methods, each with distinct advantages and research findings.
Oxidative Cleavage Methods of Oleic Acid
The direct oxidative cleavage of oleic acid is the most common route for azelaic acid production. This process involves the use of strong oxidizing agents to break the double bond, resulting in the formation of azelaic acid and nonanoic acid. wikipedia.orgresearchgate.net
Ozonolysis is the conventional and most widely used industrial method for producing azelaic acid from oleic acid. wikipedia.orgresearchgate.netrug.nl The process involves reacting oleic acid with ozone, which cleaves the double bond to form an ozonide intermediate. This intermediate is then further oxidized to yield azelaic acid and nonanoic acid. units.itgoogle.com
The reaction is typically carried out by bubbling ozone through a solution of oleic acid. wikipedia.org Industrial processes often use a mixture of oleic acid and pelargonic acid to manage the viscosity of the ozonide intermediates. google.com While effective, traditional ozonolysis often requires low temperatures, around -78°C, and can be hazardous due to the reactive nature of ozonides. rsc.org
Recent research has focused on developing safer and more efficient ozonolysis protocols. One approach involves using a mixture of acetone (B3395972) and water as the solvent, which forms a more stable peroxide intermediate and allows the reaction to be conducted at higher temperatures. rsc.org Another development is the use of catalyst-free continuous flow synthesis, which has been shown to produce azelaic acid with an 86% yield. rsc.orgrsc.org This method is more energy-efficient and has a smaller chemical footprint. rsc.org
Table 1: Research Findings on Ozonolysis of Oleic Acid
| Method | Conditions | Yield of Azelaic Acid | Key Findings | Reference(s) |
|---|---|---|---|---|
| Conventional Ozonolysis | Low temperature (e.g., -78°C) | Varies | Standard industrial method, but with safety and energy concerns. | wikipedia.orgrsc.org |
| Ozonolysis in Acetone/Water | Higher temperatures than conventional methods | Not specified | Forms a more stable peroxide intermediate, enhancing safety. | rsc.org |
| Catalyst-Free Continuous Flow | Optimized temperature and flow rate | 86% | Energy-efficient, scalable, and eliminates the need for a catalyst. | rsc.orgrsc.org |
| Ozonolysis with In Situ Generated Ozone | Carbon dioxide as ozone source | Not specified | A novel approach to ozone generation for the process. | rug.nl |
| Ozonolysis with Nanosized Tungsten (IV) Oxide | Catalyst present | 52% | The nanoscale catalyst showed higher selectivity than commercial nanopowder. | rug.nl |
The use of hydrogen peroxide (H₂O₂) as an oxidant, often in combination with a tungsten-based catalyst like tungstic acid (H₂WO₄), presents a greener alternative to ozonolysis. rug.nlarpnjournals.org This method is considered more environmentally friendly as the main byproduct is water. rug.nl
In this process, hydrogen peroxide, activated by the tungsten catalyst, directly cleaves the double bond of oleic acid. arpnjournals.orggoogle.com Research has shown that this system can achieve high yields of azelaic acid, with some studies reporting up to 91% yield without the use of solvents. rug.nl The reaction conditions, such as the molar ratio of substrate to oxidant, catalyst concentration, and temperature, have been optimized to maximize conversion rates, reaching up to 99%. rug.nlarpnjournals.org
Further studies have explored a two-step method where oleic acid is first oxidized to 9,10-dihydroxystearic acid (DSA) and then cleaved using hydrogen peroxide and a catalyst. units.iteurochemengineering.com This two-step approach can also be effective, though direct cleavage has shown higher yields in some cases. rug.nlunits.it
Table 2: Research Findings on Peroxide-based Oxidations of Oleic Acid
| Catalyst System | Conditions | Yield of Azelaic Acid | Key Findings | Reference(s) |
|---|---|---|---|---|
| H₂O₂/H₂WO₄ | 100°C, solvent-free | 91% | High yield and environmentally friendly. | rug.nlunits.it |
| H₂O₂/H₂WO₄ (Optimized) | 70°C, specific substrate/oxidant ratio | Not specified (99% conversion) | Optimized conditions for maximum conversion. | rug.nlarpnjournals.org |
| H₂O₂/Tungsten Oxide on Silica | Batch autoclave reactor | High selectivity | Supported catalyst shows comparable or superior activity to unsupported. | dss.go.th |
| H₂O₂/Tungsten Heteropolyacid | Phase transfer catalysis, 60-105°C | ~54% (based on selectivity and conversion) | Catalyst can be recycled and reused. | google.com |
| H₂O₂/WO₃-Na₂SnO₃ | Recyclable heterogeneous catalyst | 48-72% | Sustainable process from various vegetable oils. | colab.ws |
Sodium hypochlorite (B82951) (NaClO) can also be used as an oxidant for the cleavage of oleic acid's double bond. rug.nl This method can be performed directly or as part of a two-step process. In the two-step approach, oleic acid is first converted to 9,10-dihydroxystearic acid (DSA), which is then cleaved by sodium hypochlorite. units.itmdpi.comresearchgate.net This two-step method, while operating under milder conditions, has been reported to yield up to 51% azelaic acid. rug.nl
The direct cleavage of oleic acid using sodium hypochlorite in the presence of a ruthenium catalyst has also been investigated. rug.nl Additionally, sodium hypochlorite has been used as a co-oxidant with hydrogen peroxide and a tungstic acid catalyst to shorten the reaction time. orientjchem.org This combined approach has been shown to be effective, producing high yields with shorter reaction times. orientjchem.org A chemo-enzymatic route has also been developed where the final cleavage of a diol intermediate to azelaic and pelargonic acids is achieved with a 10% aqueous solution of sodium hypochlorite. rsc.org
Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent capable of cleaving the double bond of oleic acid to produce azelaic acid. atamanchemicals.com The oxidation of oleic acid with alkaline potassium permanganate has been reported as a method for preparing azelaic acid. orgsyn.org
One study investigated a periodate-permanganate system for the oxidation of oleic acid. cdnsciencepub.com In this reaction, a mixture containing oleic acid, potassium carbonate, potassium permanganate, and sodium meta-periodate was reacted to yield pelargonic acid and azelaic acid. cdnsciencepub.com The residue from the reaction melted at 102-104.5°C and was confirmed to be azelaic acid after purification. cdnsciencepub.com The oxidation of ricinoleic acid, a component of castor oil, with alkaline permanganate has also been shown to yield azelaic acid. dss.go.thorgsyn.org
Multi-step Chemical Pathways to Azelaic Acid
Besides direct oxidative cleavage, several multi-step chemical pathways have been explored for the synthesis of azelaic acid. These routes often involve the formation of an intermediate, such as an epoxide or a diol, before the final cleavage step. units.itmdpi.com
One such pathway involves the epoxidation of oleic acid, followed by hydrolysis to form 9,10-dihydroxystearic acid (DSA). units.iteurochemengineering.com The resulting diol is then oxidatively cleaved to produce azelaic acid. eurochemengineering.comresearchgate.net This two-step process is considered a promising alternative to ozonolysis as it occurs under milder conditions. eurochemengineering.com
Another multi-step approach is a chemo-enzymatic route. units.itmdpi.com In one example, oleic acid is first converted to peroleic acid via lipase-mediated epoxidation with hydrogen peroxide. The resulting oxirane is then opened to form a diol, which is subsequently oxidized and cleaved to yield azelaic and pelargonic acids. units.itmdpi.comnih.gov This method has resulted in an isolated yield of 44% for azelaic acid. units.itmdpi.com
Other more complex, multi-step enzymatic pathways have also been designed, converting oleic acid to azelaic acid through several intermediate compounds. mdpi.com These routes highlight the ongoing research into developing more sustainable and varied methods for azelaic acid production. units.itresearchgate.netresearchgate.netresearchgate.net
Epoxide Intermediate Routes
A common strategy for synthesizing azelaic acid involves a two-step process via an epoxide intermediate. mdpi.com This typically begins with the epoxidation of the double bond in oleic acid or its derivatives, followed by the oxidative cleavage of the resulting epoxide or its corresponding 1,2-diol. mdpi.comuniba.it
The initial epoxidation can be achieved using various reagents, including performic acid generated in situ from formic acid and hydrogen peroxide. uniba.it The subsequent ring-opening of the epoxide to a diol and its cleavage to form azelaic acid and pelargonic acid can be accomplished through further oxidation. uniba.itmdpi.com A chemo-enzymatic approach has also been described where a lipase (B570770) catalyzes the formation of peroleic acid for epoxidation, followed by acid-catalyzed hydrolysis to the diol and subsequent oxidation. mdpi.com
Research has explored sustainable alternatives to traditional methods. One such method involves the oxidation of oleic acid to 9,10-dihydroxystearic acid (DSA), which is then subjected to oxidative cleavage using sodium hypochlorite. researchgate.net Another approach utilizes a chemocatalytic system with hydrogen peroxide and tungstic acid for the direct cleavage of oleic acid's double bond. researchgate.net Tungsten-catalyzed reactions are understood to proceed through a mechanism involving epoxidation, hydrolysis to a diol, and subsequent oxidation to the carboxylic acids. researchgate.net
Table 1: Epoxide Intermediate Route Example
| Step | Reactants | Catalyst/Reagent | Intermediate/Product | Reference |
| 1. Epoxidation | Oleic acid, Hydrogen peroxide | Lipase | Peroleic acid, Epoxide | mdpi.com |
| 2. Hydrolysis | Epoxide | Acid | 9,10-dihydroxystearic acid | mdpi.com |
| 3. Oxidation | 9,10-dihydroxystearic acid | Oxidant | Azelaic acid, Pelargonic acid | mdpi.com |
Metathesis-based Approaches
Metathesis offers an alternative pathway for the synthesis of dicarboxylic acids, including precursors to azelaic acid. This approach can involve the self-metathesis of unsaturated fatty acids followed by oxidative cleavage. However, research into the metathesis of oleic acid using Grubbs catalysts or other metal catalysts like ruthenium and rhenium has shown low yields of around 40% and conversions of less than 45%, making it less suitable for industrial applications at present. rug.nl
Decarboxylation Reactions (e.g., from heptane-1,1,7,7-tetracarboxylic acid)
A distinct synthetic route to azelaic acid involves the decarboxylation of a precursor molecule. One patented process describes the synthesis of azelaic acid through the decarboxylation of heptane-1,1,7,7-tetracarboxylic acid. google.com This method is highlighted as a potential route for producing high-purity azelaic acid suitable for pharmaceutical applications. google.com The process can involve the hydrolysis of tetraethyl heptane-1,1,7,7-tetracarboxylate to the corresponding tetracarboxylic acid, followed by decarboxylation using a mild organic base like triethylamine (B128534) to yield azelaic acid. google.com
Metal-Catalyzed Oxidation Systems (e.g., Pt, Rare Earth Metal Triflate, Molybdenum Dioxo Dichloride)
Various metal catalysts have been investigated to improve the efficiency and selectivity of the oxidative cleavage of oleic acid to produce azelaic acid. While precious metals like Platinum (Pt) can catalyze the oxidation, the associated high costs can be a drawback for large-scale industrial production. google.com
More recent research has focused on developing greener and more cost-effective catalytic systems. For instance, a green one-pot synthesis has been proposed using Rare Earth Metal (REM) triflates, such as Scandium(III) triflate (Sc(OTf)₃), and Molybdenum dioxo dichloride (MoCl₂O₂) with hydrogen peroxide as the oxidant. uniba.itresearchgate.netingentaconnect.com This system allows for selective oxidation of methyl oleate (B1233923) to either the epoxide or directly to azelaic acid by adjusting the catalyst combination. uniba.itresearchgate.netingentaconnect.com Molybdenum(VI) dichloride dioxide is noted for its efficiency in promoting the complete oxidative cleavage of the C=C bond. uniba.it
Other metal-based catalysts, including those containing Mo, V, Mn, Co, Fe, and Pb, have been reported to yield azelaic acid in the range of 70 to 87%. mdpi.com Tungstic acid and phosphotungstic acid, often in combination with phase transfer catalysts, have also been employed, with yields around 71%. mdpi.com
Table 2: Metal-Catalyzed Oxidation of Oleic Acid Derivatives
| Catalyst System | Oxidant | Substrate | Yield of Azelaic Acid | Reference |
| Sc(OTf)₃ and MoCl₂O₂ | H₂O₂ | Methyl Oleate | - | uniba.itresearchgate.netingentaconnect.com |
| Tungstic acid/Phosphotungstic acid | H₂O₂ | Oleic Acid | 71% | mdpi.com |
| CTAB-capped Molybdenum Oxide | H₂O₂ | Oleic Acid | 83% | researchgate.net |
| Au/Al₂O₃ | - | 9,10-dihydroxystearic acid | 86% | researchgate.net |
Biotechnological and Enzymatic Synthesis of Azelaic Acid
Biotechnological routes offer a promising "green" alternative to chemical synthesis, often operating under milder conditions and with high specificity.
Microbial Production Systems
Microbial fermentation is a key biotechnological method for producing azelaic acid. Certain yeast strains, such as Candida tropicalis, are capable of converting fatty acids into dicarboxylic acids. mdpi.comnih.gov One process involves the fermentation of oleic acid or triglycerides by Candida tropicalis, which yields 1,19-nonadec-9-enoic acid. This intermediate is then transformed into azelaic acid via ozonolysis. mdpi.comnih.gov A significant advantage of this particular method is the avoidance of pelargonic acid formation, although the fermentation time can be lengthy, up to 180 hours. mdpi.comnih.gov
The yeast Malassezia furfur, naturally found on human skin, is also known to produce azelaic acid from sebum lipids. ashdin.com While industrially azelaic acid is primarily produced through ozonolysis, the natural production by M. furfur highlights a potential biological source. ashdin.com
Table 3: Fermentative Production of Azelaic Acid
| Microorganism | Substrate | Product | Reported Yield/Titer | Reference |
| Candida tropicalis | Oleic acid/Triglycerides | 1,19-nonadec-9-enoic acid (precursor) | 67% (Azelaic Acid via ozonolysis) | nih.gov |
| Candida tropicalis | Nonanoic Acid | Azelaic Acid | 30.1 g/L (90% molar yield) | acs.org |
| Candida cloacae | Oleic Acid | C18 dicarboxylic acid | 7.8 g/L | europa.eu |
Enzyme-Catalyzed Synthesis Pathways
Enzyme-catalyzed reactions offer sustainable and highly selective routes for synthesizing azelaic acid and its derivatives. nih.gov These biocatalytic methods typically operate under mild reaction conditions, reducing energy consumption and unwanted byproducts compared to conventional chemical catalysis. nih.gov
Lipases are widely employed enzymes for the synthesis of azelaic acid esters and polyesters due to their stability and high catalytic activity. viamedica.pld-nb.info Among the most studied are lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, and lipase from Thermomyces lanuginosus (TLL). d-nb.infonih.govacs.org
Research has shown that CAL-B is particularly effective for catalyzing the esterification of azelaic acid. nih.govacs.org For instance, the esterification of azelaic acid with lauryl alcohol using CAL-B achieved a high conversion rate of over 95%. viamedica.plresearchgate.net In comparative studies for synthesizing phenolic glycoside azelaic acid esters, CAL-B (Novozyme 435) demonstrated the highest activity for esterification reactions. nih.govacs.org
Conversely, Thermomyces lanuginosus lipase (Lipozyme TLIM) has been found to provide the highest substrate conversion in transesterification reactions for ester synthesis, reaching up to 95.1%. nih.govacs.org Both enzymes have also been successfully used in the polycondensation of azelaic acid with polyols like glycerol (B35011) to create polyesters. d-nb.inforesearchgate.net The use of these lipases allows for control over the polymer's structure and molecular weight under solvent-free conditions. researchgate.net
| Enzyme | Reaction Type | Substrates | Key Finding | Source |
|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Esterification | Azelaic acid, Lauryl alcohol | >95% conversion achieved. | viamedica.plresearchgate.net |
| Candida antarctica lipase B (Novozyme 435) | Esterification | Azelaic acid, Phenolic glycosides | Highest activity among tested lipases for esterification. | nih.govacs.org |
| Thermomyces lanuginosus lipase (Lipozyme TLIM) | Transesterification | Azelaic acid esters | Highest substrate conversion (95.1%) for transesterification. | nih.govacs.org |
| Candida antarctica lipase B & Thermomyces lanuginosus lipase | Polycondensation | Azelaic acid, Glycerol | Effective in synthesizing poly(glycerolazelate). | d-nb.inforesearchgate.net |
Chemo-enzymatic systems combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce azelaic acid. nih.govmdpi.com These multi-step approaches are being researched as sustainable alternatives to the industrial ozonolysis of oleic acid. mdpi.comdntb.gov.uanih.gov
One prominent chemo-enzymatic route begins with the lipase-mediated generation of peroleic acid from oleic acid and hydrogen peroxide. mdpi.comdntb.gov.ua This step utilizes an immobilized lipase, such as Novozym 435, to catalyze the self-epoxidation of oleic acid to its corresponding oxirane derivative. mdpi.comrsc.org The intermediate epoxide then undergoes an acid-catalyzed ring-opening to form 9,10-dihydroxystearic acid. mdpi.comnih.gov In the final chemical step, this diol is subjected to oxidative cleavage, which yields both azelaic acid and pelargonic acid. mdpi.comnih.gov This three-step process has been reported to produce azelaic acid in high chemical purity with an isolation yield of 44%. mdpi.comdntb.gov.uanih.gov
Another researched chemo-enzymatic pathway involves the use of recombinant Escherichia coli cells that express multiple enzymes to convert oleic acid into 9-(nonanoyloxy)nonanoic acid. nih.govmdpi.com The subsequent hydrolysis of this ester intermediate and oxidation of the resulting 9-hydroxynonanoic acid can then be completed using chemical methods to yield azelaic acid. mdpi.com
Feedstock Utilization in Azelaic Acid Synthesis Research
The production of azelaic acid relies heavily on the availability of suitable starting materials, or feedstocks. Research has primarily focused on renewable, bio-based sources, particularly vegetable oils, with emerging interest in sugar and starch platforms.
Vegetable Oil-Based Feedstocks (e.g., Oleic Acid from Castor, Rapeseed, Sunflower, Olive, Soybean Oils)
The most significant bio-based feedstock for azelaic acid production is oleic acid. mdpi.comoil-gasportal.com Oleic acid is a monounsaturated fatty acid found in abundance in various vegetable oils. researchgate.net The industrial synthesis of azelaic acid is predominantly achieved through the oxidative cleavage of the double bond in oleic acid. mdpi.comresearchgate.net
A wide range of vegetable oils are recognized as primary sources of oleic acid for this purpose. These include high-oleic sunflower oil, olive oil, soybean oil, rapeseed oil, and castor oil. nih.govdntb.gov.uaoil-gasportal.comiastate.edu Soapstock, a byproduct from the refining of high-oleic sunflower oil, is also being investigated as a low-cost feedstock for conversion into azelaic and pelargonic acids. dntb.gov.uarsc.org The fatty acid composition can vary depending on the specific vegetable oil, but those with a high concentration of oleic acid are preferred for maximizing the yield of azelaic acid. mdpi.com
| Vegetable Oil Feedstock | Primary Component for Synthesis | Source |
|---|---|---|
| Sunflower Oil (high-oleic) | Oleic Acid | mdpi.comresearchgate.net |
| Olive Oil | Oleic Acid | nih.goviastate.edu |
| Soybean Oil | Oleic Acid | nih.goviastate.edu |
| Rapeseed Oil | Oleic Acid | oil-gasportal.comiastate.edu |
| Castor Oil | Oleic Acid / Ricinoleic Acid | oil-gasportal.comiastate.edu |
Sugar and Starch-Derived Feedstocks
In the broader context of biorefineries, sugar and starch-derived feedstocks are foundational platforms for producing a wide array of bio-based chemicals. oil-gasportal.comieabioenergy.com These platforms typically utilize glucose derived from the hydrolysis of starch (from crops like corn and wheat) or cellulose, as well as mixed C5 and C6 sugars from lignocellulosic biomass. ieabioenergy.commdpi.com
This glucose serves as a primary substrate for microbial fermentation processes that can yield various chemical building blocks, including organic acids. ieabioenergy.commdpi.com While the direct, large-scale commercial production of azelaic acid from sugar or starch is not as established as the oleic acid route, the underlying principles of fermentation technology are applicable. Biotechnological advancements have enabled the production of other dicarboxylic acids from renewable feedstocks like sugar and glycerol. mdpi.com Therefore, sugar and starch platforms represent a potential and developing pathway for the future synthesis of azelaic acid and other dicarboxylic acids as the bio-based economy expands. mdpi.com
Microalgae and Yeast Derived Oils
The use of oils derived from microalgae and yeast is an emerging and sustainable approach for the synthesis of azelaic acid. mdpi.comnih.gov These microorganisms are capable of producing lipids rich in oleic acid, a primary precursor for azelaic acid production. wikipedia.orgatamanchemicals.com
Microalgae-Based Production:
Certain species of microalgae are recognized for their potential to accumulate high levels of oleic acid. A notable example is Nannochloropsis salina. researchgate.netechemi.comosti.govrsc.org Research has demonstrated a scalable process starting from the waste streams of omega-3 depleted Nannochloropsis salina oil, which is rich in palmitoleic acid. researchgate.netosti.govrsc.org This process involves the purification of the fatty acids, followed by the isolation of palmitoleic acid. osti.govrsc.org Subsequent ozonolysis of the isolated palmitoleic acid yields azelaic acid. researchgate.netosti.govrsc.org This method presents a sustainable route to valuable monomers from a highly renewable source. researchgate.netechemi.comrsc.org One study reported an 84% yield of azelaic acid from the ozonolysis of palmitoleic acid derived from this microalgae. osti.gov This approach not only provides a building block for materials like flexible polyurethanes but also aligns with creating value from waste streams. researchgate.netosti.govrsc.org
Yeast-Based Production:
Oleaginous yeasts are another significant source of lipids for azelaic acid production. The yeast Malassezia furfur, which is naturally found on skin, produces azelaic acid. wikipedia.orgatamanchemicals.comashdin.com Industrially, however, the focus is on yeasts that can be cultivated on a large scale for their oil content. nih.govashdin.com Research has shown the biotransformation of yeast-derived oil into azelaic acid using a combination of lipase and a recombinant Escherichia coli. nih.gov This enzymatic and whole-cell biotransformation process has been successfully applied to various oils, including those from yeasts, to produce C9 chemicals like azelaic acid. nih.gov
Optimization Strategies for Azelaic Acid Production
To enhance the efficiency and yield of azelaic acid synthesis, various optimization strategies are employed. These strategies focus on refining process parameters and utilizing statistical experimental designs.
Process Parameter Optimization (e.g., Temperature, Reaction Time, Catalyst Concentration)
The oxidative cleavage of oleic acid to produce azelaic acid is influenced by several critical parameters that require careful control. orientjchem.orgresearchgate.net
Temperature: Reaction temperature significantly affects the rate and selectivity of the synthesis. For instance, in a study optimizing a two-step synthesis method, a temperature of 70°C was found to be optimal for achieving a high conversion of oleic acid. orientjchem.orgresearchgate.netcornell.edu Another study using an orthogonal test identified 60°C as the optimal reaction temperature for their specific synthesis route. asianpubs.orgasianpubs.org
Reaction Time: The duration of the reaction is crucial for maximizing product yield while avoiding degradation. An orthogonal test determined an optimal reaction time of 2 hours for the synthesis of azelaic acid using their method. asianpubs.orgasianpubs.org In enzymatic synthesis, reaction times can be longer, with one study reporting an optimal time of 360 minutes. mdpi.com
Catalyst Concentration: The amount of catalyst used can impact reaction efficiency and cost. In one study, a catalyst concentration of 1.5% (w/w of oleic acid) of tungstic acid was identified as optimal for the conversion of oleic acid. orientjchem.orgresearchgate.netcornell.edu Another optimization study determined the ideal amount of pyridine (B92270) catalyst to be 1.0 g. asianpubs.orgasianpubs.org
The following table summarizes the optimized parameters from different research studies.
| Parameter | Optimal Value | Synthesis Method | Source |
| Temperature | 70°C | Oxidative cleavage with H₂O₂/Tungstic acid | orientjchem.orgresearchgate.netcornell.edu |
| Temperature | 60°C | Synthesis with 1,5-neopentyl glycol/PBr₃ | asianpubs.orgasianpubs.org |
| Reaction Time | 2 hours | Synthesis with 1,5-neopentyl glycol/PBr₃ | asianpubs.orgasianpubs.org |
| Catalyst Conc. | 1.5% (w/w OA) | Oxidative cleavage with H₂O₂/Tungstic acid | orientjchem.orgresearchgate.netcornell.edu |
| Catalyst Amount | 1.0 g | Synthesis with 1,5-neopentyl glycol/PBr₃ | asianpubs.orgasianpubs.org |
Statistical Experimental Design Methodologies (e.g., Orthogonal Test, Response Surface Methodology)
Statistical methods are powerful tools for optimizing the complex processes involved in azelaic acid production. orientjchem.orgresearchgate.net
Orthogonal Test: This method is effective for studying the influence of multiple factors with a minimal number of experiments. asianpubs.org A study on the synthesis of azelaic acid employed an L9(3)3 orthogonal test to investigate the effects of reaction time, catalyst amount, and reaction temperature. asianpubs.org The results indicated that reaction temperature was the most significant factor influencing the product yield. asianpubs.orgasianpubs.org
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques useful for modeling and analyzing processes where a response of interest is influenced by several variables. orientjchem.orgresearchgate.netarpnjournals.orggoogle.com It has been widely used to optimize azelaic acid synthesis. orientjchem.orgresearchgate.netarpnjournals.orggoogle.comjptcp.com In one study, a Central Composite Design (CCD) and RSM were used to optimize the conversion of oleic acid. orientjchem.orgresearchgate.netcornell.edu The study investigated the interaction between catalyst concentration, substrate molar ratio, and temperature, achieving a maximum oleic acid conversion of 99.11%. orientjchem.orgresearchgate.netcornell.edu The resulting model had a coefficient of determination (R²) of 89.95%, indicating a good fit. orientjchem.org Another study on the enzymatic esterification of azelaic acid also used RSM to optimize reaction time, temperature, enzyme amount, and substrate molar ratio, achieving a high conversion rate with an R² of 0.9732. mdpi.com
The following table presents findings from studies utilizing statistical experimental design for the optimization of azelaic acid synthesis.
| Methodology | Investigated Factors | Optimal Conditions | Outcome | Source |
| Orthogonal Test (L9(3)3) | Reaction time, catalyst amount, reaction temperature | 2 h, 1.0 g catalyst, 60°C | Reaction temperature is the main influencing factor | asianpubs.orgasianpubs.org |
| Response Surface Methodology (CCD) | Catalyst concentration, substrate molar ratio, temperature | 1.5% catalyst, 4/1 H₂O₂/OA ratio, 70°C | 99.11% oleic acid conversion, 44.54% azelaic acid yield | orientjchem.orgresearchgate.netcornell.edu |
| Response Surface Methodology (CCD) | Reaction time, enzyme amount, temperature, substrate molar ratio | 360 min, 0.14 g enzyme, 46°C, 1:4.1 molar ratio | 95.38% conversion in esterification | mdpi.com |
Biosynthesis, Metabolism, and Biological Pathways of Azelaic Acid
Microbial Metabolism of Azelaic Acid
Intracellular Catabolism Pathways
The intracellular breakdown of azelaic acid involves several metabolic pathways, primarily linked to fatty acid degradation and further processing through glyoxylate (B1226380) and butanoate metabolism.
Fatty Acid Degradation Pathways
Upon uptake into bacterial cells, azelaic acid is typically converted to azeloyl-CoA. This activated form then enters the fatty acid degradation pathway, specifically through beta-oxidation nih.govelifesciences.orgbiorxiv.orgelifesciences.orgresearchgate.net. Genes such as acd, paaF, and fadN have been identified as crucial in this process, facilitating the breakdown of azeloyl-CoA nih.govelifesciences.orgbiorxiv.orgelifesciences.org. These reactions sequentially cleave the molecule, ultimately liberating acetyl-CoA units. For instance, the degradation of azeloyl-CoA can yield glutaryl-CoA, which is a precursor for further metabolic transformations nih.govelifesciences.orgbiorxiv.orgelifesciences.org. This pathway is essential for bacteria that utilize azelaic acid as a carbon and energy source, such as Phycobacter nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govbiorxiv.org.
Glyoxylate and Butanoate Metabolism Pathways
Following initial degradation through the fatty acid pathway, intermediates like glutaryl-CoA can be further metabolized via the glyoxylate and butanoate metabolism pathways nih.govelifesciences.orgbiorxiv.orgelifesciences.orgresearchgate.net. Glutaconyl-CoA, derived from glutaryl-CoA, is known to be channeled into butanoate metabolism nih.govelifesciences.orgbiorxiv.orgelifesciences.org. Additionally, propionyl-CoA, an important intermediate in glyoxylate and propanoate metabolism, may also be activated downstream of azelaic acid catabolism nih.govelifesciences.orgbiorxiv.orgelifesciences.org. These pathways are critical for the complete assimilation of azelaic acid when it serves as a sole carbon source nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govbiorxiv.org. Global pathway analysis indicates that while fatty acid degradation genes are highly upregulated early in azelaic acid exposure, genes involved in glyoxylate and dicarboxylate metabolism, as well as butanoate metabolism, show greater upregulation later, suggesting a sequential activation of these catabolic routes nih.govelifesciences.orgbiorxiv.orgelifesciences.org.
Microbial Responses to Azelaic Acid Exposure
Microorganisms exhibit diverse responses to azelaic acid, ranging from utilization as a nutrient to significant growth inhibition, depending on the species' metabolic capabilities and regulatory mechanisms.
Ribosome and Protein Synthesis Inhibition Studies
In bacteria that are inhibited by azelaic acid, such as Alteromonas macleodii, the compound appears to exert its toxic effects by interfering with ribosome and protein synthesis nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govelifesciences.orgbiorxiv.org. Transcriptomic data reveals a strong downregulation of genes encoding ribosomal proteins and protein synthesis machinery in response to azelaic acid exposure in these sensitive bacteria nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govelifesciences.org. This inhibition of protein synthesis is consistent with previous findings demonstrating the bacteriostatic effects of azelaic acid on protein, DNA, and RNA synthesis in other bacterial species like Propionibacterium acnes and Staphylococcus epidermidis nih.govelifesciences.orgelifesciences.orgjddonline.com. The mechanism may involve the perturbation of intracellular pH, which can affect essential cellular processes nih.gov.
Efflux Pump Mechanisms for Cytoplasmic Detoxification
For bacteria sensitive to azelaic acid, efflux pump systems are hypothesized to play a critical role in cytoplasmic detoxification nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govelifesciences.orgbiorxiv.org. These membrane-bound protein complexes are responsible for actively transporting molecules, including toxic compounds, out of the bacterial cytoplasm. In A. macleodii, transcriptomic analysis indicates the involvement of efflux systems in mitigating azelaic acid toxicity, suggesting that these mechanisms are employed to remove the compound from the cell and prevent its detrimental effects on cellular processes nih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.govelifesciences.orgbiorxiv.orgresearchgate.net.
Role of Transcriptional Factors in Azelaic Acid Catabolism
Transcriptional factors (TFs) are key regulators that orchestrate the expression of genes involved in azelaic acid metabolism or detoxification. The TF AzeR (Azelaic acid Regulator) has been identified in bacteria like Pseudomonas nitroreducens and Phycobacter as a crucial regulator of azelaic acid catabolism elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.orgnih.govmicrobiologyresearch.orgresearchgate.net. AzeR belongs to the IclR family of transcriptional regulators and specifically responds to the presence of azelaic acid nih.govmicrobiologyresearch.orgresearchgate.net.
In Phycobacter, AzeR is proposed to regulate genes involved in azelaic acid uptake (e.g., the azeTSL operon), fatty acid degradation, and downstream metabolic pathways such as glyoxylate and butanoate metabolism elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.orgresearchgate.net. By activating these pathways, AzeR enables bacteria to efficiently assimilate and metabolize azelaic acid as a carbon source elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.org. Conversely, bacteria lacking functional AzeR, such as A. macleodii, are presumed to be less capable of rapidly activating these catabolic pathways, rendering them more susceptible to azelaic acid's toxic effects elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.org. AzeR also appears to negatively auto-regulate its own transcription in response to azelaic acid, a common mechanism for fine-tuning cellular responses nih.gov. In contrast, the transcriptional factor XRE is implicated in regulating the efflux systems used by A. macleodii for detoxification elifesciences.orgbiorxiv.orgelifesciences.orgresearchgate.net.
Mammalian Metabolism and Biochemical Interactions of Azelaic Acid
Impact on Cellular Synthesis Processes (e.g., DNA, RNA, Protein Synthesis in Keratinocytes)
Azelaic acid demonstrates a significant impact on the synthesis processes within keratinocytes, influencing their proliferation and differentiation. Studies indicate that AZA can reversibly inhibit the synthesis of DNA, RNA, and proteins in keratinocytes, thereby affecting their proliferation. nih.govresearchgate.netnih.gov This antiproliferative effect is dose- and time-dependent. nih.govcore.ac.uk Specifically, azelaic acid acts as a competitive inhibitor of enzymes involved in DNA synthesis, such as DNA polymerase and thioredoxin reductase. nih.govdovepress.comresearchgate.net
Furthermore, azelaic acid has been shown to interfere with mitochondrial function and the endoplasmic reticulum in keratinocytes, contributing to its antiproliferative action. nih.govcore.ac.uk The molecule also influences keratinocyte differentiation by delaying the synthesis of filaggrin, a key protein in epidermal structure, which in turn reduces the size and quantity of keratohyalin granules and tonofilament bundles. nih.govresearchgate.net
Table 1: In Vitro Effects of Azelaic Acid on Keratinocyte Synthesis
| Process | Concentration | Duration | Observed Effect |
| DNA Synthesis | 20 mM | 4 hours | 50% inhibition (IC50) |
| DNA Synthesis | 50 mM | 4 hours | Greater than 50% inhibition |
| RNA Synthesis | 20 mM | Varies | Slight influence on 3H-uridine incorporation |
| RNA Synthesis | 50 mM | Varies | 41% reduction in 3H-uridine incorporation |
| Protein Synthesis | 20 mM | 5-8 hours | 22.6% reduction in 3H-leucine incorporation |
| Protein Synthesis | 50 mM | 0-4 hours | 38.4% reduction in 3H-leucine incorporation |
Source: core.ac.uk
Modulation of Inflammatory Mediators
Azelaic acid plays a crucial role in modulating inflammatory pathways by targeting key mediators involved in the inflammatory cascade.
Inhibition of Lipid Peroxidation of Arachidonic Acid
Azelaic acid is effective in inhibiting the lipid peroxidation of arachidonic acid (C 20:4, n 6). researchgate.netmdpi.comnih.gov This process, often induced by hydroxyl radicals, can lead to the production of harmful peroxidation products. By inhibiting arachidonic acid peroxidation, azelaic acid potentially reduces the formation of these inflammatory eicosanoids. nih.govresearchgate.netdovepress.comresearchgate.netresearchgate.net
Regulation of Prostaglandin (B15479496) E2, Thromboxane, and Leukotriene Production
By inhibiting the lipid peroxidation of arachidonic acid, azelaic acid can consequently reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2), thromboxane, and leukotrienes. nih.govresearchgate.netdovepress.comresearchgate.netresearchgate.net These lipid-derived inflammatory mediators are significant contributors to the development and perpetuation of inflammation in various skin conditions. wikipedia.org Studies have also shown that azelaic acid can ameliorate arthritis by reducing serum levels of PGE2 and 5-lipoxygenase (5-LOX). springermedicine.comnih.gov
Inhibition of Toll-like Receptor 2 (TLR2) Expression
Azelaic acid has been demonstrated to inhibit the expression of Toll-like Receptor 2 (TLR2). nih.govdovepress.comresearchgate.netresearchgate.netpracticaldermatology.combmctoday.netjddonline.comskintherapyletter.commdpi.com TLR2 is a critical component of the innate immune system, recognizing various pathogens and playing a significant role in inflammatory diseases. In conditions like rosacea and acne, increased TLR2 expression by keratinocytes can stimulate the production of serine proteases (e.g., KLK5) and pro-inflammatory cytokines, contributing to skin inflammation. nih.govjddonline.commdpi.com Azelaic acid's ability to inhibit TLR2 expression, along with KLK5 and cathelicidin (B612621) (LL-37), helps to mitigate these inflammatory responses. jddonline.comskintherapyletter.com
Antioxidant Activity and Reactive Oxygen Species Scavenging
Azelaic acid exhibits significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and free radicals. remedyskin.comresearchgate.netdovepress.commdpi.comtermedia.pl It can dose-dependently inhibit the release of ROS, such as hydroxyl radicals (OH·) and superoxide (B77818) anions (O2⁻), from neutrophils. nih.govdovepress.comresearchgate.net This action is potentially linked to the suppression of Nicotinamide Adenine Dinucleotide Phosphate (B84403) oxidase (NOXs) activity on neutrophil membranes. nih.govdovepress.com
By neutralizing ROS, azelaic acid mitigates oxidative tissue damage, which is a crucial factor in inflammatory processes. nih.govdovepress.com Furthermore, AZA can interfere with inflammatory signaling pathways, including the NF-κB/MAPK pathway, by inhibiting p38 phosphorylation and preventing NF-κB translocation to the nucleus. nih.govresearchgate.netdovepress.comresearchgate.net It also modulates inflammation by activating peroxisome proliferator-activated receptor gamma (PPARγ) and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα. nih.govdovepress.comresearchgate.netresearchgate.net The antioxidant effect of azelaic acid likely contributes to its photoprotective properties, as observed in studies where it reduced sunburn cell formation in skin exposed to simulated solar radiation. mdedge.com
List of Compounds Mentioned:
Azelaic acid (AZA)
Arachidonic acid
Prostaglandin E2 (PGE2)
Thromboxane
Leukotriene
Toll-like Receptor 2 (TLR2)
Reactive Oxygen Species (ROS)
Hydroxyl radicals (OH·)
Superoxide anions (O2⁻)
Hydrogen peroxide (H2O2)
Nicotinamide Adenine Dinucleotide Phosphate oxidase (NOXs)
NF-κB
MAPK
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
TNFα (Tumor Necrosis Factor alpha)
LL-37 (Cathelicidin)
KLK5 (Kallikrein-5)
Filaggrin
Tyrosinase
Thioredoxin reductase
DNA polymerase
5α-reductase
Lipoxygenase
COX-2 (Cyclooxygenase-2)
PPARγ (Peroxisome proliferator-activated receptor gamma)
MMP-1
MMP-9
IL-18 (Interleukin-18)
Chemical Derivatives and Advanced Material Applications Research of Azelaic Acid
Synthesis of Azelaic Acid Derivatives
Azelaic acid, a nine-carbon dicarboxylic acid, serves as a versatile bio-based building block for the synthesis of a wide array of chemical derivatives. mdpi.comnih.gov Its two carboxylic acid groups allow it to undergo various polymerization and esterification reactions, leading to the formation of valuable esters, polyesters, and polyamides. sigmaaldrich.com
Esterification Reactions (e.g., Dilaurylazelate, Phenolic Glycoside Esters)
Esterification of azelaic acid yields esters with applications ranging from personal care to polymer additives. These reactions can be performed through chemical or enzymatic catalysis, with the latter offering a greener alternative with high selectivity under mild conditions. d-nb.info
Dilauryl azelate: The synthesis of dilauryl azelate, an ester of azelaic acid and lauryl alcohol, has been successfully achieved using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) as a biocatalyst. dntb.gov.uanih.gov The process involves the esterification of azelaic acid with lauryl alcohol. nih.gov Optimization of the reaction parameters, such as reaction time, temperature, enzyme amount, and substrate molar ratio, has been conducted using response surface methodology (RSM) and artificial neural networks (ANN) to maximize conversion efficiency. dntb.gov.uanih.gov Researchers achieved high conversion rates (over 95%) with optimal conditions identified around a 360-minute reaction time, 46°C temperature, and a 1:4.1 molar ratio of azelaic acid to lauryl alcohol. dntb.gov.uaresearchgate.net The successful formation of the dilauryl azelate ester is confirmed by the appearance of a characteristic C=O ester absorption peak in FT-IR spectra. nih.gov
Phenolic Glycoside Esters: An enzymatic route has been established for synthesizing lipophilic phenolic glycoside azelaic acid esters through both esterification (using azelaic acid) and transesterification (using dimethyl azelate). acs.org Various lipases have been tested, with Candida antarctica lipase B (Novozym 435) showing the highest activity for esterification, and Thermomyces lanuginosus lipase (Lipozyme TLIM) being most effective for transesterification. acs.orgacs.org The synthesis involves reacting a phenolic glycoside (like salidroside, piceid, or arbutin) with either azelaic acid or its dimethyl ester. acs.org To drive the reaction towards completion, 4A molecular sieves are used to remove byproducts like water or methanol (B129727), achieving substrate conversions of up to 98.7% for esterification and 95.1% for transesterification. acs.orgnih.gov The resulting esters, such as piceid 6″-O-azelaic acid ester, demonstrate enhanced lipophilicity compared to their parent compounds. acs.orgnih.gov
Polyester (B1180765) Synthesis with Azelaic Acid Moieties
Azelaic acid is a key monomer in the production of various bio-based polyesters, contributing to polymers with a range of properties suitable for diverse applications. mdpi.comsigmaaldrich.com
Azelaic acid can be polymerized with various bio-based and non-bio-based diols to create linear, branched, or cross-linked polyesters. mdpi.com The synthesis can proceed via chemical catalysis at high temperatures or, more sustainably, via enzymatic routes at milder temperatures. nih.govroyalsocietypublishing.org
Glycerol (B35011): Poly(glycerol azelate) (PGAz) is a notable polyester synthesized through the polycondensation of azelaic acid and glycerol. researchgate.netrsc.org This process can be performed without a catalyst or with catalysts like titanium(IV) butoxide or dibutyltin(IV) oxide at temperatures ranging from 125°C to 150°C. nih.gov The properties of the resulting polyester, such as crosslinking density and mechanical strength, can be tuned by adjusting the molar ratio of the monomers and the curing time. researchgate.netacs.org PGAz is a rubbery material at room temperature with a glass transition temperature between -28.43 to -23.40 °C. researchgate.net
Pentaerythritol: This polyol is used with azelaic acid and other components like tall oil fatty acid (TOFA) to create highly branched unsaturated polyesters, which are precursors to alkyd resins. mdpi.com Enzyme-catalyzed one-pot bulk polymerization using immobilized Candida antarctica lipase B (CALB) has been successfully developed, allowing for the synthesis of these complex polyesters at temperatures around 90°C. mdpi.com This enzymatic method offers a robust alternative to traditional high-temperature industrial processes. mdpi.com
Poly(ethylene glycol) (PEG): Azelaic acid has been copolymerized with 1,6-hexanediol (B165255) (1,6-HDO) and PEG to create specific end-functionalized amphiphilic copolymers. nih.gov These syntheses have been performed enzymatically in supercritical CO2, yielding copolymers with number-average molecular weights (Mn) in the range of 1700–3200 g/mol . nih.gov The inclusion of PEG enhances the hydrophilicity of the resulting polyester. mdpi.com
1,6-Hexanediol (1,6-HDO): This diol is frequently used with azelaic acid to produce polyesters for applications like plasticizers. nih.govrsc.org Hydroxypoly-1,6-hexanediol azelate with a molecular weight of about 40,000 g/mol has been synthesized at high temperatures. nih.gov Enzymatic synthesis using Novozyme 435 in supercritical CO2 has also been reported, demonstrating high conversion rates ( >96%) and producing telechelic (end-functionalized) polyesters. nih.govroyalsocietypublishing.org These polyesters can improve the flexibility and hardness of materials they are incorporated into. atamankimya.comatamanchemicals.com
Interactive Table: Synthesis of Azelaic Acid-Based Polyesters
| Diol/Polyol | Co-monomer(s) | Synthesis Method | Catalyst | Temperature (°C) | Resulting Polymer/Product | Key Findings | Reference |
| Glycerol | - | Chemical Polycondensation | Ti(OBu)₄, Dibutyltin(IV) oxide | 150 | Poly(glycerol azelate) (PGAz) | Ti(OBu)₄ was the most efficient catalyst. | nih.gov |
| Glycerol | - | Catalyst-free Polycondensation | None | 140 | Poly(glycerol azelate) (PGAz) | Mechanical properties tunable by monomer ratio. | researchgate.net |
| Pentaerythritol | Tall oil fatty acid (TOFA), Glycerol | Enzymatic Polymerization | Candida antarctica lipase B (CALB) | 90 | Highly Branched Unsaturated Polyester | Robust one-pot method for producing alkyd precursors. | mdpi.com |
| Poly(ethylene glycol) (PEG) | 1,6-HDO | Enzymatic Synthesis | Novozyme 435 | - | Amphiphilic Copolymers | Mn values in the range of 1700–3200 g/mol . | nih.gov |
| 1,6-Hexanediol (1,6-HDO) | - | Chemical Synthesis | - | High Temp. | Hydroxypoly-1,6-hexanediol azelate | Molecular weight around 40,000 g/mol . | nih.gov |
| 1,6-Hexanediol (1,6-HDO) | Sorbic alcohol, etc. | Enzymatic Synthesis (in scCO₂) | Novozyme 435 | - | Telechelic Polyesters | Conversions higher than 96%. | royalsocietypublishing.org |
Azelaic acid is a crucial AABB-type monomer for synthesizing bio-based polyamides. uni-bayreuth.de The most prominent example is Polyamide 6.9 (PA 6.9), which is produced through the polycondensation of azelaic acid and hexamethylene diamine (also known as 1,6-diaminohexane). rsc.orgresearchgate.net
The synthesis of PA 6.9 typically involves a two-step process:
Salt Formation: Equimolar amounts of hexamethylene diamine and azelaic acid are dissolved in a solvent like ethanol (B145695). rsc.org The azelaic acid solution is often heated to ensure complete dissolution before the diamine solution is added. rsc.org This causes the immediate precipitation of the PA 6.9 salt as a white solid. rsc.org The salt is then recovered by filtration. rsc.org
Polycondensation: The prepared PA-salt is transferred to a reactor with water and heated under pressure (e.g., 15 bar). rsc.org Water steam is gradually removed to drive the reaction. rsc.org After reaching atmospheric pressure, a vacuum is slowly applied, and the polycondensation continues in the melt phase at elevated temperatures (e.g., 240°C) for several hours until the desired molecular weight is achieved. rsc.org The final polymer is then recovered as a solid. rsc.org
PA 6.9, being derived from plant oil-based azelaic acid, is considered a bio-based polyamide with properties that make it suitable for producing sustainable materials like electrospun filter membranes. uni-bayreuth.dersc.orgresearchgate.net
Interactive Table: Synthesis of Polyamide 6.9 (PA 6.9)
| Reactant 1 | Reactant 2 | Synthesis Step | Key Process Details | Product | Reference |
| Azelaic Acid | Hexamethylene diamine | Salt Formation | Equimolar amounts reacted in ethanol; white precipitate forms. | PA 6.9 Salt | rsc.org |
| PA 6.9 Salt | Water | Melt Polycondensation | Heating under pressure (15 bar), followed by vacuum at high temp (240°C). | Polyamide 6.9 (PA 6.9) | rsc.org |
Role of Azelaic Acid in Polymer Science
Azelaic acid has emerged as a significant platform chemical in polymer science, primarily due to its renewable origins and its utility as a monomer for creating high-performance, sustainable polymers. mdpi.comnih.gov
Bio-based Monomers for Biodegradable Polymers
Azelaic acid is a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers. mdpi.comnih.govsigmaaldrich.com Industrially produced from the ozonolysis of oleic acid, which is found in vegetable oils, azelaic acid provides a renewable alternative to petroleum-derived monomers. mdpi.comroyalsocietypublishing.org Its dicarboxylic nature enables its use in polycondensation reactions to produce a variety of polymers, including polyesters and polyamides. sigmaaldrich.comupliftproject.eu
The incorporation of azelaic acid into polymer chains can impart desirable properties such as biodegradability. upliftproject.eu For instance, poly(ethylene azelate) has shown a degradation rate comparable to that of poly(ε-caprolactone), a well-known biodegradable polyester. upliftproject.eu Similarly, polyesters like poly(glycerol azelate) are noted for their biodegradability, making them suitable for applications in tissue engineering and other medical uses. researchgate.netrsc.org The market for azelaic acid is growing, driven by its applications in polymers, plastics, and lubricants, highlighting its increasing importance as a building block for a more sustainable chemical industry. mdpi.comupliftproject.eu
Synthesis of Sustainable Polymers
The dicarboxylic nature of azelaic acid makes it an ideal monomer for polycondensation reactions to produce sustainable and biodegradable polymers, particularly polyesters. sigmaaldrich.cnsigmaaldrich.com These bio-based polymers are explored for applications in packaging, agricultural films, and biomedical devices. sigmaaldrich.cn
Research has demonstrated the synthesis of various polyesters using azelaic acid. For instance, poly(ethylene azelate) has been synthesized through a two-step melt polycondensation process. mdpi.com Studies on its biodegradation have shown it degrades faster than poly-ɛ-caprolactone, a commonly used biodegradable polymer. mdpi.com
Another area of research involves creating copolyesters to tailor material properties. New elastic polyesters, such as poly(glycerol/azelate/succinate) p(GAS), have been synthesized via catalyst-free polyesterification of glycerol, azelaic acid, and succinic acid. tandfonline.com The thermal stability of these copolyesters was found to increase with a higher concentration of azelaic acid units in the polymer backbone. tandfonline.com By adjusting the monomer ratio, the chemical and physical properties of the resulting polyester can be fine-tuned for specific applications. tandfonline.com
Table 1: Properties of Selected Azelaic Acid-Based Polymers
Production of Bio-based Plasticizers
Azelaic acid serves as a crucial component in the synthesis of bio-based and biodegradable plasticizers, particularly for polyvinyl chloride (PVC). sigmaaldrich.cnatamanchemicals.com These polyester plasticizers are considered environmentally friendly alternatives to traditional phthalate-based plasticizers like dioctyl phthalate (B1215562) (DOP), which are often toxic and volatile. rsc.orgrsc.org
Recent research has focused on synthesizing novel copolyester plasticizers from azelaic acid (AZA), 1,6-hexanediol (HDO), and 2-methyl-1,3-propanediol (B1210203) (MPO). rsc.org A series of poly(hexamethylene-co-methylpropylene azelate) (PHMAZ) plasticizers were prepared with varying MPO content using a direct esterification melt polycondensation method. rsc.org The number average molecular weight of these copolyesters typically ranged from 2000 to 3000. rsc.org
The effectiveness of these plasticizers was evaluated by blending them with PVC. The results indicated that the plasticizing effect, which is crucial for enhancing the flexibility of PVC, was dependent on the MPO content. rsc.org Specifically, the copolyester containing 45% MPO (PHMAZ-45) exhibited the most significant plasticizing effect. rsc.org
Table 2: Performance of Azelaic Acid-Based Copolyester Plasticizer in PVC
Development of Biolubricants and Hydraulic Fluids
Azelaic acid is a key precursor in the manufacturing of bio-based lubricants and hydraulic fluids, often referred to as biolubricants. mdpi.comatamanchemicals.com These are typically esters synthesized through the esterification of azelaic acid with various alcohols. asianpubs.orgresearchgate.net The resulting azelate esters offer good lubrication properties and are considered green alternatives to petroleum-based lubricants. asianpubs.orgresearcher.life
The properties of these biolubricants can be tailored by altering the alcohol component. Research comparing linear versus branched azelate esters has revealed significant differences in their performance characteristics. asianpubs.orgresearcher.life Linear azelate esters, such as di-hexyl azelate and di-octyl azelate, generally exhibit higher pour points. asianpubs.org In contrast, branched azelate esters, like di-2-ethylhexyl azelate, show very low pour points, which is a desirable attribute for low-temperature applications. asianpubs.orgresearcher.life
Furthermore, tribological studies of dicarboxylate esters, including those derived from azelaic acid, have demonstrated good lubrication properties, characterized by low friction coefficients. researchgate.netbiointerfaceresearch.com Rheological analysis has shown that many of these esters behave as non-Newtonian fluids. researchgate.netbiointerfaceresearch.com These properties make them suitable for a wide range of industrial applications, including automotive engine oils, hydraulic fluids, and gear oils. asianpubs.orgresearcher.life
Table 3: Properties of Azelate Esters as Biolubricants
Applications in Resins and Elastomers (e.g., Alkyd Resins, Urethane (B1682113) Elastomers)
Azelaic acid is utilized in the synthesis of various resins and elastomers, contributing to the properties of the final products. atamanchemicals.comatamanchemicals.comnih.gov It is listed as a dicarboxylic acid component for the formation of alkyd resins, which are commonly used in paints and coatings. google.com In the preparation of these resins, azelaic acid can be reacted with polyols (like glycerol) and other polyacids. google.com The resulting alkyd resins typically have an acid number ranging from 3 to 80 mg KOH/g and a number average molecular weight between 700 and 6500. google.com
Beyond alkyd resins, azelaic acid is a known reactant for creating urethane elastomers. atamanchemicals.comnih.gov Its properties, such as a lower melting point compared to other dicarboxylic acids, can impart excellent flexibility and high impact resistance to the resulting materials. pcimag.com It is also a precursor for specialized polyamides, such as Nylon-6,9, which is formed through its reaction with hexamethylenediamine. atamanchemicals.com
Research on Azelaic Acid in Novel Materials and Systems
Nanoparticle Synthesis
Azelaic acid plays a role in the synthesis and stabilization of nanoparticles for various applications. Research has shown its utility in functionalizing iron oxide nanoparticles. google.com In one method, oleic acid-coated iron oxide nanoparticles are oxidized to create water-soluble nanoparticles functionalized with azelaic acid, making them compatible with aqueous media for potential biomedical imaging applications. google.com
In another innovative approach, azelaic acid is used in a "green" synthesis method to produce silver nanoparticles (AgNPs). mdpi.comresearchgate.net The process involves seeding and growing AgNPs in a mixed hydrogel of chitosan (B1678972), azelaic acid, and lactic acid. mdpi.comresearchgate.net Here, azelaic and lactic acids act as reducing, capping, and stabilizing agents, allowing for the controlled growth of the nanoparticles. researchgate.net This method is part of developing a zero-waste, one-pot synthesis for creating protective coatings. mdpi.com Furthermore, azelaic acid nanosuspensions have been produced by wet media milling, using a dual stabilizer system of hydroxypropyl methylcellulose (B11928114) (HPMC) and chitosan to prevent particle growth through steric and electrostatic stabilization. mdpi.com
Table 4: Role of Azelaic Acid in Nanoparticle Synthesis
Biocompatible Film Development
The biocompatibility of azelaic acid and its derivatives has led to research into their use in developing biocompatible films and coatings. Chitosan, a natural polysaccharide, can be dissolved in dicarboxylic acid solutions, including azelaic acid, to form films. acs.org The dicarboxylic acid acts not only as a solvent but can also enhance the material properties of the resulting chitosan gel films, potentially through chemical crosslinking. acs.org
In another advanced application, azelaic acid has been incorporated into composite patches for cutaneous drug delivery. mdpi.com These patches are formulated using biocompatible and water-stable iron carboxylate Metal-Organic Frameworks (MOFs), polyvinyl alcohol (PVA) as a biopolymer, and azelaic acid as an active agent. mdpi.com These PVA-MOF films demonstrate the ability to carry a high drug load and allow for the controlled release and permeation of azelaic acid through the skin. mdpi.com Additionally, a novel green coating for the protection of frescoes has been developed using a chitosan-based hydrogel containing azelaic acid and silver nanoparticles, demonstrating its utility in creating protective films for cultural heritage. mdpi.com
Table of Mentioned Chemical Compounds
Model Compound Studies for Advanced Chemical Systems
Azelaic acid, a nine-carbon dicarboxylic acid, serves as a valuable model compound in various fields of advanced chemical research. Its linear structure, terminal carboxylic acid groups, and biocompatibility make it an ideal candidate for fundamental studies in supramolecular chemistry, polymerization kinetics, and atmospheric science. Researchers utilize azelaic acid to probe and understand complex chemical phenomena, paving the way for the development of novel materials and a deeper comprehension of environmental processes.
Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, azelaic acid has been instrumental in the study of self-assembly and the formation of functional materials. alfachemic.com Its ability to form bolaamphiphilic structures, where two hydrophilic headgroups are connected by a hydrophobic chain, makes it a promising candidate for creating gels and other complex architectures. unibo.it
Recent research has focused on the fabrication of self-healing supramolecular metallogels using azelaic acid. acs.org These gels are formed through the self-assembly of azelaic acid with various metal acetate (B1210297) salts, such as those of cobalt(II), nickel(II), and zinc(II). acs.org The resulting soft-scaffold materials exhibit viscoelastic properties and can be immobilized with solvents like N,N′-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). acs.org
The interactions within these metallogels are non-covalent, primarily driven by coordination bonds between the metal ions and the carboxylate groups of azelaic acid, as well as other intermolecular forces. acs.org This allows the gels to exhibit self-healing properties. The distinct morphological patterns and the extent of supramolecular interactions can be influenced by the choice of solvent and metal ion, as confirmed by techniques such as field emission scanning electron microscopy and infrared spectroscopy. acs.org
Furthermore, these azelaic acid-based metallogels have been investigated for their temperature-dependent ion conductivity. acs.org Studies show that the efficiency of ion transport within the gel matrix is dependent on the type of cation and the dielectric properties of the entrapped solvent. acs.org This highlights the potential of using azelaic acid as a model to design and understand conductive soft materials. acs.org
Table 1: Properties of Azelaic Acid-Based Supramolecular Metallogels
| Metal Ion | Solvent | Key Properties | Potential Applications |
|---|---|---|---|
| Cobalt(II) | DMF/DMSO | Self-healing, Viscoelastic, Ion-conductive | Soft electronics, Sensors |
| Nickel(II) | DMF/DMSO | Self-healing, Viscoelastic, Ion-conductive | Catalysis, Smart materials |
This table is generated based on data from research on self-healing supramolecular metallogels of azelaic acid. acs.org
Polymerization Kinetics and Biodegradable Polymers
Azelaic acid is a significant bio-based monomer for the synthesis of biodegradable polymers, including polyesters and polyamides. mdpi.comresearchgate.net Its dicarboxylic nature allows it to react with diols or diamines to form long polymer chains. Kinetic studies of these polymerization reactions are crucial for optimizing reaction conditions and controlling the properties of the final polymer.
For instance, research has been conducted on the kinetics of the esterification of azelaic acid with sorbitol, catalyzed by tin(II) oxide, to produce a biobased polyester polyol for polyurethane production. acs.org By varying parameters such as temperature, molar ratio of reactants, and catalyst loading, researchers can determine the optimal conditions for achieving high conversion rates. acs.org In one study, the best results yielded a 72% conversion of azelaic acid after 6 hours at 433 K with a sorbitol to azelaic acid molar ratio of 4:1 and 2 wt% catalyst loading. acs.org The kinetic data from such studies can be fitted to models like the Langmuir–Hinshelwood Hougen Watson (LHHW) model to elucidate the reaction mechanism and determine parameters such as the activation energy. acs.org
Kinetic studies have also revealed that the inhibitory action of azelaic acid on certain enzymes, like tyrosinase, is linked to the presence of its two carboxylic groups. mdpi.comunits.it This understanding of structure-activity relationships is vital for its application in various fields.
Table 2: Kinetic Parameters for the Esterification of Azelaic Acid with Sorbitol
| Parameter | Value |
|---|---|
| Optimal Temperature | 433 K |
| Optimal Molar Ratio (Sorbitol:Azelaic Acid) | 4:1 |
| Optimal Catalyst Loading (Tin(II) Oxide) | 2 wt % |
| Maximum Conversion | 72% (after 6h) |
This table is generated based on data from a kinetic modeling study of polyester polyol synthesis. acs.org
Atmospheric Chemistry
In atmospheric science, dicarboxylic acids are significant components of secondary organic aerosols (SOA), which impact climate and human health. mdpi.com Azelaic acid is recognized as a key molecular tracer for the photochemical oxidation of unsaturated fatty acids, such as oleic acid, which are emitted from both biogenic and anthropogenic sources. mdpi.comacs.org
By measuring the concentration of azelaic acid in atmospheric aerosols, scientists can trace the sources and atmospheric processing of organic particles. mdpi.com For example, the oxidation of oleic acid particles with ozone leads to the formation of products including 9-oxononanoic acid, which can be further oxidized to azelaic acid. acs.org Studies have shown that even minor increases in the mass fraction of azelaic acid (e.g., from 3-5% to 4-6%) can correspond to significant changes in the cloud condensation nuclei (CCN) activity of the aerosol particles. acs.org This suggests that azelaic acid and its formation pathway play a crucial role in how aerosols influence cloud formation and climate.
The use of azelaic acid as a surrogate standard in the analysis of other dicarboxylic acids in aerosol samples further underscores its importance as a model compound in this field. mdpi.com
Analytical Methodologies for Azelaic Acid Research
Chromatographic Techniques for Azelaic Acid Analysis
Chromatographic methods offer the selectivity and sensitivity required to isolate and quantify azelaic acid, often in the presence of complex matrices or other related compounds.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful separation technique, often coupled with Mass Spectrometry (GC-MS) for definitive identification and quantification. However, azelaic acid's relatively low volatility and polar nature present challenges for direct GC analysis. Consequently, derivatization is typically employed to enhance its volatility and thermal stability.
To overcome the volatility limitations of azelaic acid, various derivatization strategies are utilized to convert the dicarboxylic acid into more volatile and GC-amenable derivatives, such as esters.
Methylation: This is a widely adopted method, commonly involving the reaction of azelaic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (BF₃-methanol) researchgate.netacs.orgresearchgate.netscience.govnih.govnih.govresearchgate.net. Alternatively, methylation can be achieved using other agents like diazomethane (B1218177) or trimethylsilyldiazomethane. The resulting dimethyl azelate is then analyzed by GC or GC-MS nih.govresearchgate.net.
Ethylation: Another effective derivatization approach involves reacting azelaic acid with ethanol (B145695), typically in the presence of a strong acid catalyst like sulfuric acid, often at room temperature acs.orgnih.govresearchgate.netresearchgate.netacs.orgscite.ai. This process yields diethyl azelate, which is suitable for GC analysis.
Silylation: Silylation, using reagents such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS), can also be employed to derivatize azelaic acid, forming di(trimethylsilyl) azelate acs.orgnih.govresearchgate.net. However, the stability of silyl (B83357) derivatives can sometimes be a concern nih.govresearchgate.net.
These derivatization methods significantly improve the sensitivity and detectability of azelaic acid in GC-MS analyses, enabling the establishment of good linear relationships and low detection limits.
Table 1: Common Derivatization Strategies for GC Analysis of Azelaic Acid
| Derivatization Agent | Resulting Derivative | Typical Conditions | Linearity (R²) | LOD/LOQ (Approx.) | Key References |
| Methanol + BF₃ catalyst | Dimethyl azelate | Room temperature or mild heating researchgate.netacs.orgresearchgate.netscience.govnih.govnih.govresearchgate.net | ~0.9997 | 15-50 mg kg⁻¹ researchgate.netacs.org | researchgate.netacs.orgresearchgate.netscience.govnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| Ethanol + Sulfuric acid | Diethyl azelate | Room temperature, 10 min acs.orgnih.govresearchgate.netresearchgate.netacs.orgscite.ai | ~0.9997 | 15-50 mg kg⁻¹ researchgate.netacs.org | acs.orgnih.govresearchgate.netresearchgate.netacs.orgscite.ai |
| BSTFA + TMCS | Di(trimethylsilyl) azelate | Varies, often with heating acs.orgnih.govresearchgate.net | N/A | N/A | acs.orgnih.govresearchgate.net |
Effective sample preparation is critical for successful GC analysis of azelaic acid. This typically involves extraction and purification steps to isolate the analyte from the sample matrix.
Extraction: Various solvents are used for extracting azelaic acid or its derivatives, including n-hexane, ethyl acetate (B1210297), toluene, and acetonitrile (B52724) acs.org. For biological samples, extraction might involve solvent mixtures and techniques like solid-phase extraction (SPE) researchgate.netnih.gov.
Purification and Cleanup: Depending on the matrix, cleanup steps may be necessary to remove interfering substances. This can involve washing steps or further chromatographic separations.
Internal Standards: The use of an internal standard, such as nonane, is often recommended to account for variations in derivatization, extraction, and injection volumes, thereby improving the accuracy and precision of the analysis nih.gov.
Validation Metrics: Optimized GC methods demonstrate good linearity over a wide concentration range (e.g., 10-1000 mg L⁻¹ researchgate.netacs.org) with high correlation coefficients (R² > 0.999) researchgate.netacs.orgnih.govresearchgate.netresearchgate.netacs.org. Precision is typically reported as relative standard deviation (RSD), often below 4% researchgate.netresearchgate.netacs.org, and accuracy is assessed through recovery studies, which commonly range from 87.7% to 101% researchgate.netresearchgate.netacs.org. Limits of detection (LOD) can be as low as 1 nM for biological samples researchgate.net or in the mg kg⁻¹ range for cosmetic samples researchgate.netacs.org.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and widely utilized technique for the analysis of azelaic acid, offering high sensitivity, selectivity, and the ability to identify and quantify the compound in complex matrices ijpsonline.comijpsonline.comsemanticscholar.orgmdpi.comnih.gov. This technique is particularly valuable for analyzing azelaic acid in biological fluids and multicomponent pharmaceutical or cosmetic formulations semanticscholar.org.
In LC-MS analysis, azelaic acid is typically separated using reversed-phase HPLC (RP-HPLC) on stationary phases like C18 columns ijpsonline.comijpsonline.com. Mobile phases often consist of buffer solutions (e.g., sodium di-hydrogen orthophosphate) and organic solvents such as acetonitrile ijpsonline.comijpsonline.com. Following chromatographic separation, the eluent is introduced into a mass spectrometer, which ionizes the analyte and separates ions based on their mass-to-charge ratio. This provides a highly specific detection mechanism.
Research studies have demonstrated the efficacy of HPLC-MS for azelaic acid quantification in various samples. For instance, in the analysis of wheat samples, an optimized HPLC-MS method achieved a retention time of 11.40 minutes for azelaic acid. The method reported a limit of detection (LOD) of 0.18 μg/mL and a limit of quantification (LOQ) of 0.54 μg/mL, indicating high sensitivity mdpi.comnih.gov. Sample preparation often involves extraction with methanol, and the method's specificity is evaluated by analyzing blank and spiked samples mdpi.comnih.gov. LC-MS has also been used to confirm findings from GC analysis nih.gov.
Spectroscopic and Other Analytical Methods
Spectrophotometric Analysis (UV/Fluorescent Detection)
Spectrophotometric analysis, particularly UV-Vis spectrophotometry, is a common and cost-effective method for quantifying azelaic acid, especially when coupled with chromatographic separation ijpsonline.comijpsonline.comjptcp.combookpi.org. Azelaic acid itself possesses limited UV absorption, typically in the lower wavelength range, which can lead to interference from solvents or other matrix components ijpsonline.comijpsonline.com. Consequently, detection often occurs at wavelengths where azelaic acid exhibits its maximum absorbance, or derivatization is employed to enhance signal intensity ijpsonline.comijpsonline.comjptcp.com.
Reported maximum absorption wavelengths (λmax) for azelaic acid vary depending on the solvent and pH conditions:
In HPLC mobile phases comprising acetonitrile and sodium di-hydrogen orthophosphate buffer (pH 3.5), UV detection is commonly performed at 206 nm ijpsonline.comijpsonline.com.
In phosphate (B84403) buffer (0.2 M, pH 7.4), a λmax of 204 nm has been observed jptcp.com.
Other reported wavelengths include 203 nm in ethanol, 215-216 nm and 268-269 nm in acidic or neutral solutions, and 226-227 nm and 309-312 nm in alkaline solutions jptcp.com.
A specific UV spectrophotometric method utilizing phosphate buffer pH 6.8 also reported detection at 204 nm bookpi.org.
These spectrophotometric methods, when applied within specific concentration ranges (e.g., 10–50 μg/ml), generally comply with Beer's Lambert's Law, indicating a linear relationship between absorbance and concentration jptcp.combookpi.org. The presence of common pharmaceutical excipients has been shown not to interfere significantly with these procedures, as indicated by percentage recovery investigations bookpi.org. Fluorescent detection is also mentioned as a possibility, though specific methods are less detailed in the provided results ijpsonline.comijpsonline.com.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) has been reported as one of the techniques utilized for the quantitative analysis of azelaic acid ijpsonline.comijpsonline.com. TLC is a simple and cost-effective chromatographic technique that separates compounds based on their differential partitioning between a stationary phase (coated on a plate) and a mobile phase. While specific detailed methodologies for azelaic acid using TLC were not extensively detailed in the provided snippets, its inclusion alongside other chromatographic methods like HPLC and GC indicates its application in azelaic acid analysis, likely in qualitative identification or semi-quantitative assessments.
Volumetric Analysis (Historical Context and Limitations)
Volumetric analysis, which typically involves titration to determine the concentration of a substance, has historical roots in chemical analysis. For azelaic acid, titration with acetic acid by potentiometry has been mentioned as a method semanticscholar.org. However, the provided literature does not offer extensive historical context or detailed limitations specifically for volumetric titration of azelaic acid. Modern analytical approaches, particularly chromatographic and spectroscopic methods, are generally preferred due to their higher sensitivity, specificity, and ability to handle complex sample matrices, often rendering older volumetric methods less suitable for routine or trace analysis of azelaic acid in contemporary research and quality control.
Method Validation and Performance Characteristics in Azelaic Acid Analysis
The validation of analytical methods for azelaic acid is critical to ensure reliable and accurate quantification. Key performance characteristics evaluated include linearity, precision, accuracy, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), specificity, and robustness.
Data Table: Performance Characteristics of Analytical Methods for Azelaic Acid
| Parameter | Method/Technique | Value/Range | Notes | Source |
| Linearity | HPLC-UV | 5-400 µg/ml (r² = 0.998) | Linear relationship between peak area and concentration | ijpsonline.comijpsonline.com |
| GC | 10-1000 mg/L (R² = 0.9997) | For derivatized azelaic acid | researchgate.net | |
| HPLC-MS | 100-1000 ng/mL | Calibration curve | mdpi.comnih.gov | |
| UV Spectrophotometry | 10-50 µg/ml | Complies with Beer's Lambert's law | bookpi.org | |
| Precision (%RSD) | HPLC-UV | ≤ 2 | Intra/inter-assay | ijpsonline.comijpsonline.com |
| GC | 0.626-0.961 | Fairly precise | researchgate.net | |
| GC-MS/GC-FID | 8-10% (batch repeatability) | nih.gov | ||
| GC-MS/GC-FID | 13-18.9% (Within-Lab Precision) | nih.gov | ||
| Accuracy (% Recovery) | HPLC-UV | > 96% | ijpsonline.comijpsonline.com | |
| GC | 99.85% (range 98.27-100.72%) | Fairly accurate | researchgate.net | |
| GC-MS/GC-FID | 95% (liver tissue), 97% (human plasma) | Recovered from sample preparation | nih.gov | |
| Sensitivity (LOD) | HPLC-MS | 0.18 μg/mL | mdpi.comnih.gov | |
| GC-FID | 0.001 mg per sample | Estimated | cdc.gov | |
| GC-MS/GC-FID | 1 nM | nih.gov | ||
| Sensitivity (LOQ) | HPLC-MS | 0.54 μg/mL | mdpi.comnih.gov | |
| GC-MS/GC-FID | 50 nM | nih.gov | ||
| Robustness | HPLC-UV | < 10% content difference | ijpsonline.comijpsonline.com | |
| Stability | HPLC-UV | > 96% recovery | ijpsonline.comijpsonline.com | |
| Specificity | HPLC-UV | Confirmed by placebo and spiked samples | semanticscholar.orgmdpi.comnih.gov |
Linearity: Most methods demonstrate good linearity over a defined concentration range, with correlation coefficients (r²) typically above 0.998 for HPLC-UV and GC methods ijpsonline.comijpsonline.comresearchgate.net. UV spectrophotometric methods also show compliance with Beer's Lambert's Law within specific ranges jptcp.combookpi.org.
Precision: Precision is generally reported as acceptable, with Relative Standard Deviations (RSD) for HPLC-UV methods being ≤ 2% ijpsonline.comijpsonline.com. GC methods also show good precision, with RSD values reported between 0.626-0.961% researchgate.net, and CV values for batch repeatability and within-lab precision for GC-MS/GC-FID around 8-18.9% nih.gov.
Accuracy: Accuracy is typically assessed through recovery studies. HPLC-UV methods report recoveries greater than 96% ijpsonline.comijpsonline.com, while GC methods show accuracies around 99.85% researchgate.net. Recovery from biological sample preparations for GC-MS/GC-FID has been reported as high as 95-97% nih.gov.
Sensitivity: Sensitivity is a critical parameter, especially for analyzing azelaic acid in biological samples or low-concentration formulations. HPLC-MS methods have demonstrated LODs as low as 0.18 μg/mL and LOQs of 0.54 μg/mL mdpi.comnih.gov. GC methods, often employing derivatization, can achieve even lower detection limits, with LODs reported as 1 nM for GC-MS/GC-FID nih.gov and estimated LODs of 0.001 mg per sample for GC-FID cdc.gov.
Robustness and Stability: Robustness of HPLC methods is demonstrated by minimal changes in results (<10% content difference) under varied conditions ijpsonline.comijpsonline.com. Stability studies also indicate good performance over time (>96% recovery) ijpsonline.comijpsonline.com.
Specificity: Method specificity is confirmed by analyzing placebo samples and spiked samples, ensuring that the method can accurately measure azelaic acid in the presence of other matrix components semanticscholar.orgmdpi.comnih.gov.
These validated methods are essential for the reliable quantification of azelaic acid in pharmaceutical preparations, cosmetic products, and biological samples, supporting research and quality control efforts.
Linearity and Calibration Curve Establishment
Linearity is a critical parameter that describes the ability of an analytical method to elicit a response that is directly proportional to the analyte concentration within a given range. Calibration curves are generated by analyzing standards at various concentrations to establish this relationship.
RP-HPLC methods have demonstrated excellent linearity for azelaic acid. One study reported a linear relationship between peak area and concentration over a range of 5-400 µg/ml, with a correlation coefficient (r²) of 0.998 ijpsonline.comijpsonline.comresearchgate.net. Another RP-HPLC method established linearity between 2-10 µg/mL with an r² value of 0.995 ijsat.org. UV-Visible spectrophotometry has also shown good linearity, with one method demonstrating linearity in the range of 10-50 µg/ml with an r² of 0.994 ajpsonline.com. For GC-MS analysis following derivatization, linearity was observed in the range of 10-1000 mg L⁻¹ with an r² of 0.9997 acs.orgresearchgate.net. Similarly, HPLC-MS methods have confirmed linearity over specific concentration ranges, such as 100 to 1000 ng/mL mdpi.com.
Table 1: Linearity and Calibration Curve Parameters for Azelaic Acid Analysis
| Method | Concentration Range | Correlation Coefficient (r²) | Reference(s) |
| RP-HPLC (UV) | 5-400 µg/ml | 0.998 | ijpsonline.comijpsonline.comresearchgate.net |
| RP-HPLC (UV) | 2-10 µg/mL | 0.995 | ijsat.org |
| UV Spectrophotometry | 10-50 µg/ml | 0.994 | ajpsonline.com |
| GC-MS (derivatized) | 10-1000 mg L⁻¹ | 0.9997 | acs.orgresearchgate.net |
| HPLC-MS | 100-1000 ng/mL | Linearity Evaluated | mdpi.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for assessing the sensitivity of an analytical method.
For RP-HPLC methods, LOD and LOQ values have been reported as follows: an LOD of 1.08 µg/ml and an LOQ of 3.28 µg/ml ijpsonline.com, and alternatively, an LOD of 1.521 µg/mL and an LOQ of 3.342 µg/mL ijsat.org. GC-MS analysis following ethanol derivatization yielded an LOD of 15 mg kg⁻¹ (15 ppm) and an LOQ of 50 mg kg⁻¹ (50 ppm) acs.orgnih.gov. In GC analysis for biological samples, an LOD of 1 nM and an LOQ of 50 nM were achieved nih.govresearchgate.net. HPLC-MS methods have reported even lower detection limits, with an LOD of 0.18 μg/mL and an LOQ of 0.54 μg/mL mdpi.com.
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Azelaic Acid Analysis
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| RP-HPLC (UV) | 1.08 µg/ml | 3.28 µg/ml | ijpsonline.com |
| RP-HPLC (UV) | 1.521 µg/mL | 3.342 µg/mL | ijsat.org |
| GC-MS (derivatized) | 15 mg kg⁻¹ (15 ppm) | 50 mg kg⁻¹ (50 ppm) | acs.orgnih.gov |
| GC (biological) | 1 nM | 50 nM | nih.govresearchgate.net |
| HPLC-MS | 0.18 μg/mL | 0.54 μg/mL | mdpi.com |
Precision and Accuracy Assessments
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy reflects the closeness of the test results to the true value, often determined by calculating the percentage recovery of a known amount of analyte added to a sample.
RP-HPLC methods have demonstrated good precision, with %RSD values typically less than or equal to 2% ijpsonline.comijpsonline.comresearchgate.netijsat.org. Accuracy, as measured by percentage recovery, has been reported to be greater than 96% for RP-HPLC methods ijpsonline.comijpsonline.comresearchgate.net, with specific applications achieving >97% recovery ijpsonline.comijpsonline.comresearchgate.net. GC-MS methods, after derivatization, show recovery rates ranging from 87.7% to 101% with RSD values for recovery below 4% acs.orgresearchgate.netnih.gov. For biological samples analyzed by GC, batch repeatability has been reported between 8-10% CV, and within-lab precision between 13-18.9% CV, with recoveries of 95% from liver tissue and 97% from human plasma nih.govresearchgate.net. UV spectrophotometry methods also adhere to ICH guidelines for accuracy, aiming for mean values within 15% of the true value ajpsonline.comijpsonline.com.
Table 3: Precision and Accuracy Data for Azelaic Acid Analysis
| Method | Precision (%RSD) | Accuracy (% Recovery) | Notes | Reference(s) |
| RP-HPLC (UV) | ≤ 2% | >96% | General validation | ijpsonline.comijpsonline.comresearchgate.net |
| RP-HPLC (UV) | < 2% | 97–99% | For cubosomal dispersion | ijsat.org |
| GC-MS (derivatized) | < 4% (for recovery) | 87.7% to 101% | Recovery rate | acs.orgresearchgate.netnih.gov |
| GC (biological) | Batch: 8-10% CV | Plasma: 97% | Batch repeatability, Plasma recovery | nih.govresearchgate.net |
| Within-Lab: 13-18.9% CV | Liver: 95% | Within-Lab precision, Liver recovery | nih.govresearchgate.net |
Robustness and Stability Testing
Robustness assesses the method's reliability when subjected to small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate. Stability testing evaluates the analyte's integrity and the method's performance over time and under various storage conditions.
RP-HPLC methods have demonstrated good robustness, with content differences typically less than 10% when parameters are varied within acceptable limits (e.g., ±2.0% for mobile phase composition, ±0.5 for buffer pH) ijpsonline.comijpsonline.comresearchgate.net. Stability-indicating RP-HPLC methods are designed to differentiate the analyte from its degradation products, ensuring accurate quantification even under stress conditions ijpsonline.comijpsonline.comresearchgate.net. Studies have confirmed the stability of azelaic acid in aqueous solutions and stock solutions under refrigerated conditions ijpsonline.com. Forced deterioration studies under various stress conditions have also been employed to establish the stability-indicating capabilities of analytical methods ijsat.org. Chemical stability tests have shown that while azelaic acid content may decrease over storage periods, it generally remains within acceptable accuracy ranges (90–110%) researchgate.net.
Recovery Studies for Sample Analysis
Recovery studies are vital for validating analytical methods used for complex matrices, such as pharmaceutical formulations or biological fluids. These studies assess how effectively the analyte can be extracted and quantified from the sample matrix.
For pharmaceutical preparations like Aziderm® cream, RP-HPLC methods have shown high recovery rates, often exceeding 97% ijpsonline.comijpsonline.comresearchgate.net. The process typically involves extraction of azelaic acid from the cream matrix using solvents like acetonitrile, followed by vortexing, centrifugation, and dilution before analysis ijpsonline.comijpsonline.com. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. GC methods for biological samples have also demonstrated good recovery, with figures of 95% from liver tissue homogenates and 97% from human plasma nih.gov. GC-MS methods following derivatization have reported recovery rates ranging from 87.7% to 101% for cosmetic samples acs.orgresearchgate.netnih.gov. UV spectrophotometry methods have also indicated reliable recovery, as they were found not to be significantly affected by the presence of common pharmaceutical excipients ajpsonline.com.
Table 4: Recovery Study Results for Azelaic Acid Analysis
| Sample Type / Method | Recovery (%) | Notes | Reference(s) |
| Aziderm® cream (RP-HPLC) | >97% | Extraction from pharmaceutical preparations | ijpsonline.comijpsonline.comresearchgate.net |
| Liver tissue (GC) | 95% | Recovery from biological samples | nih.gov |
| Human plasma (GC) | 97% | Recovery from biological samples | nih.gov |
| Cosmetic samples (GC-MS) | 87.7% to 101% | Recovery rate | acs.orgresearchgate.netnih.gov |
| Pharmaceutical excipients (UV) | Not affected by common excipients | Indicates reliable recovery in formulations | ajpsonline.com |
Compound Names
| Common Name | IUPAC Name | Chemical Formula | CAS Number |
| Azelaic acid | Nonanedioic acid | C₉H₁₆O₄ | 123-99-9 |
| Oleic acid | cis-9-Octadecenoic acid | C₁₈H₃₄O₂ | 112-80-1 |
| Heptanedicarboxylic acid | Nonanedioic acid | C₉H₁₆O₄ | 123-99-9 |
| Lepargylic acid | Nonanedioic acid | C₉H₁₆O₄ | 123-99-9 |
Theoretical and Computational Studies of Azelaic Acid
Quantum Chemical Investigations of Azelaic Acid
Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure and properties at the atomic level. For azelaic acid, these investigations typically focus on its optimized geometry, electronic distribution, and thermodynamic parameters.
The precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical behavior and interactions. Quantum mechanical calculations, often utilizing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G(d,p), are employed to determine the most stable molecular geometry of azelaic acid and its derivatives ideshi.orgresearchgate.netresearchgate.netscience.gov. These optimizations involve minimizing the molecule's energy with respect to all its geometric variables, ensuring the calculated structure represents a stable minimum on the potential energy surface analis.com.my. Studies have optimized the geometry of azelaic acid and its modified analogues, replacing hydrogen atoms with various functional groups to assess the impact on molecular properties ideshi.orgresearchgate.net.
Understanding the distribution of electrons and partial charges within a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations allow for the analysis of electronic structure, including the determination of molecular electrostatic potential (MESP) maps and atomic charge distributions, such as Mulliken and Hirshfeld charges ideshi.orgresearchgate.netanalis.com.myijabbr.com. These analyses reveal electron-rich and electron-deficient regions within the azelaic acid molecule, which are critical for understanding its potential to form hydrogen bonds, engage in electrostatic interactions, and participate in chemical reactions analis.com.my. Modifications to the azelaic acid structure have been shown to significantly influence these charge distribution patterns ideshi.orgresearchgate.net.
The dipole moment quantifies the polarity of a molecule, arising from the uneven distribution of electron density. Computational methods are used to calculate the dipole moment of azelaic acid. For azelaic acid itself, the calculated dipole moment has been reported to be approximately 2.363 Debye ideshi.org. Studies have also shown that modifications to the azelaic acid structure can lead to significant changes in its dipole moment. For instance, the introduction of certain functional groups can substantially increase the dipole moment, which in turn can enhance hydrogen bonding and non-bonded interactions, potentially leading to increased binding affinity with target molecules ideshi.orgijesrc.com.
Quantum chemical calculations can also predict various thermodynamic properties, including electronic energy, enthalpy, and free energy. These values provide insights into the stability and reactivity of the molecule. Studies have reported that modifications to azelaic acid, such as the addition of trifluoroacetyl or trifluoromethyl groups, result in more negative values for electronic energy, enthalpy, and free energy, indicating that these modified structures are thermodynamically more stable than the parent compound ideshi.orgresearchgate.net. Calculations of HOMO-LUMO gaps, hardness, and softness are also performed to assess chemical reactivity ideshi.orgresearchgate.netresearchgate.netresearchgate.net.
Molecular Modeling and Docking Studies of Azelaic Acid and Related Compounds
Molecular modeling and docking techniques are widely used to predict how molecules interact with biological targets, such as proteins and enzymes. These computational approaches are crucial for structure-based drug design.
Molecular docking studies have been extensively performed to evaluate the binding affinity and non-bonding interactions of azelaic acid and its derivatives with various protein targets. A significant area of research has focused on the interaction of azelaic acid with DNA Polymerase I (2KFN) ideshi.orgresearchgate.netscience.govmdpi.comnih.govresearchgate.net. These studies aim to understand the molecular recognition mechanisms that govern drug-receptor complex formation.
In these investigations, azelaic acid and its modified analogues are docked into the active site of DNA Polymerase I to predict binding affinities, typically measured in kcal/mol. Research has indicated that modifications to the azelaic acid structure can enhance its binding affinity towards DNA Polymerase I. For example, certain modified derivatives, such as those incorporating trifluoroacetyl or trifluoromethyl groups, have shown increased binding affinities compared to the parent azelaic acid molecule ideshi.orgresearchgate.netnih.gov.
Table 1: Binding Affinities of Azelaic Acid and Derivatives with DNA Polymerase I (2KFN)
| Compound | Binding Affinity (kcal/mol) | Citation(s) |
| Azelaic Acid (Parent) | -6.7 | ideshi.orgresearchgate.netnih.gov |
| Derivative A1 | -8.7 | ideshi.orgresearchgate.netnih.gov |
| Derivative A2 | -8.6 | ideshi.orgresearchgate.netnih.gov |
| Derivative A3 | -7.9 | ideshi.orgresearchgate.netnih.gov |
Note: A1, A2, and A3 represent modified structures of azelaic acid, as described in the cited literature.
These computational analyses have revealed that specific interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues like Thr358 and Asp355 in DNA Polymerase I, are critical for the binding of azelaic acid and its analogues ideshi.orgresearchgate.netnih.gov. The findings from these molecular modeling studies are essential for the rational design of new therapeutic agents targeting enzymes involved in cellular processes.
Ecological and Environmental Role of Azelaic Acid
Azelaic Acid as a Chemical Mediator in Eukaryote-Microbiome Interactions
Azelaic acid is a key chemical currency in the dialogue between photosynthetic eukaryotes and their microbiomes. nih.govnih.govresearchgate.net Its effects are notably heterogeneous; it can serve as a vital carbon source for some microorganisms while being toxic to others. elifesciences.orgnih.govresearchgate.net This dual nature allows host organisms to selectively shape their microbial communities. nih.govelifesciences.orgelifesciences.org
Photosynthetic organisms, ranging from unicellular microalgae to complex terrestrial plants, produce and secrete azelaic acid to orchestrate their surrounding microbial populations. nih.govelifesciences.orgelifesciences.org In marine environments, diatoms, a major group of microalgae, release azelaic acid to foster symbiotic relationships. nih.govelifesciences.orgelifesciences.org Research has shown that this secretion promotes the growth of beneficial bacteria while concurrently inhibiting the proliferation of opportunistic or pathogenic ones. nih.govelifesciences.orgelifesciences.org For instance, the growth of the microalgal-associated bacterium Phycobacter is promoted by azelaic acid, whereas the growth of Alteromonas is inhibited. nih.govbiorxiv.org
In terrestrial ecosystems, plants utilize azelaic acid as a signaling molecule to prime their systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense mechanism against pathogens. nih.govelifesciences.orguchicago.eduupdatepublishing.com When a plant is attacked, it increases its production of azelaic acid, which then helps to prepare the plant for future attacks by enabling a faster and stronger defense response. uchicago.edu This priming effect is mediated, in part, by an increase in the production of salicylic (B10762653) acid, another important plant defense hormone. uchicago.eduupdatepublishing.com
Table 1: Effects of Azelaic Acid on Representative Microorganisms Associated with Photosynthetic Eukaryotes
| Host Organism | Associated Microorganism | Effect of Azelaic Acid | Reference |
| Diatom (Asterionellopsis glacialis) | Phycobacter sp. F10 | Growth promotion | biorxiv.orgbiorxiv.org |
| Diatom (Asterionellopsis glacialis) | Alteromonas macleodii F12 | Growth inhibition | biorxiv.orgbiorxiv.org |
| Arabidopsis thaliana (plant) | Rhizosphere microbial community | Indirect modulation of community composition | nih.govelifesciences.orgelifesciences.org |
In marine ecosystems, azelaic acid is a potent agent in structuring microbial communities. nih.govelifesciences.orgelifesciences.org As mentioned, diatoms secrete azelaic acid to modulate their phycosphere—the area immediately surrounding the algal cell. nih.govelifesciences.orgelifesciences.org This creates a selective environment where certain bacteria can thrive while others are suppressed. nih.govelifesciences.orgelifesciences.org Mesocosm experiments, which are controlled experiments in a larger volume of water, have confirmed that amending seawater with azelaic acid leads to an enrichment of bacterial families that are capable of catabolizing it. elifesciences.orgbiorxiv.org This demonstrates that azelaic acid can directly influence the succession and composition of microbial populations in the ocean. nih.gov The ability of a single metabolite to selectively inhibit or promote different bacterial populations highlights its significant role in the chemical ecology of marine environments. nih.govbiorxiv.org
Contributions to Carbon Cycling in Ecosystems
Azelaic acid, being a carbon-rich dicarboxylic acid, plays a role in the carbon cycling of marine and likely terrestrial ecosystems. nih.govelifesciences.orgnih.gov For some heterotrophic bacteria, it represents a valuable source of carbon and energy. elifesciences.orgnih.govresearchgate.net Research has begun to unravel the molecular mechanisms by which certain bacteria take up and metabolize azelaic acid. nih.govresearchgate.netbiorxiv.org
A putative transporter for azelaic acid, a 'C4-TRAP transporter', has been identified in bacteria. elifesciences.orgnih.govbiorxiv.org Once inside the bacterial cell, azelaic acid is assimilated through the fatty acid degradation pathway. elifesciences.orgnih.govbiorxiv.org Further catabolism occurs via the glyoxylate (B1226380) and butanoate metabolism pathways. elifesciences.orgnih.govbiorxiv.org The bacterium Phycobacter, for example, can utilize azelaic acid as a carbon source across a broad range of concentrations, from 10 µM to 1 mM. nih.govresearchgate.netbiorxiv.org The assimilation of this photosynthetically-derived metabolite by marine bacteria represents an important link in the ocean's carbon cycle, ensuring that carbon fixed by primary producers is efficiently recycled within the microbial loop, which in turn influences higher trophic levels and global biogeochemical cycling. nih.govbiorxiv.orgelifesciences.org
Research on Environmental Fate and Biotransformation in Natural Systems
The environmental fate of azelaic acid is characterized by its expected ready biodegradability. nih.gov As a straight-chain dicarboxylic acid, it is susceptible to breakdown by microorganisms in both soil and water. nih.gov It is not expected to be susceptible to direct photolysis by sunlight. nih.gov Due to its acidic nature, it will exist primarily in its anionic form in the environment, which limits its volatilization from water and soil. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov
The biotransformation of azelaic acid has been studied in specific bacteria. As detailed above, some bacteria possess the genetic machinery to transport and catabolize azelaic acid. nih.govresearchgate.netbiorxiv.org For bacteria that are inhibited by azelaic acid, such as Alteromonas, it is inferred that the compound may inhibit ribosome function and protein synthesis. elifesciences.orgresearchgate.netbiorxiv.org These bacteria may employ efflux pumps to shuttle the toxic compound out of the cytoplasm. elifesciences.orgresearchgate.netbiorxiv.org The identification of specific genes and pathways involved in both the catabolism and the resistance to azelaic acid provides a molecular basis for its biotransformation in natural microbial communities. nih.govbiorxiv.org
Q & A
Q. How to design experiments to evaluate the effect of pH on azelaic acid stability in enzymatic reactions?
- Methodological Answer : Begin by isolating the enzyme source (e.g., human skin tyrosinase) and preparing azelaic acid solutions at varying pH levels (4.0–7.0). Use spectrophotometry to measure reaction kinetics, controlling for temperature (e.g., 37°C) and substrate concentration. Include negative controls (e.g., buffer-only samples) and triplicate runs to ensure reproducibility. Record bubbling intensity as a proxy for enzymatic activity, and analyze data using ANOVA to identify pH-dependent trends .
Q. What are best practices for ensuring reproducibility in azelaic acid synthesis protocols?
- Methodological Answer : Document all steps in detail, including reagent purity (e.g., ≥99% azelaic acid), solvent ratios, and reaction times. Characterize synthesized compounds via NMR, FTIR, and HPLC to verify structural integrity and purity (>95%). Cross-reference protocols with established literature and deposit raw data in open-access repositories (e.g., Zenodo) for peer validation .
Q. How to standardize azelaic acid concentrations for pharmacological testing in vitro?
- Methodological Answer : Prepare stock solutions in dimethyl sulfoxide (DMSO) at 100 mM, diluted in cell culture media to final concentrations (e.g., 0.1–10 mM). Validate solubility and stability using dynamic light scattering (DLS) and UV-vis spectroscopy. Include vehicle controls (DMSO-only) and dose-response curves to assess cytotoxicity (e.g., MTT assay) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for azelaic acid formulations?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to collate existing studies. Use meta-regression to identify confounding variables (e.g., skin barrier models vs. human trials). Validate discrepancies via ex vivo skin permeation assays (Franz cells) and pharmacokinetic modeling to reconcile bioavailability differences .
Q. What methodologies are recommended to establish bioequivalence for topical azelaic acid creams?
- Methodological Answer : Follow FDA guidance: Perform two in vitro bioequivalence studies comparing test and reference products. Characterize physicochemical attributes (Q1/Q2/Q3 sameness) across three batches using rheology, particle size analysis, and drug release profiles (USP apparatus). If formulations differ, conduct a comparative clinical endpoint study with primary outcomes (e.g., erythema reduction) analyzed via non-inferiority testing .
Q. How to integrate conflicting data on azelaic acid’s mechanism of action into a cohesive hypothesis?
- Methodological Answer : Apply triangulation: Combine transcriptomic data (RNA-seq), proteomic profiling, and molecular docking simulations. Use pathway enrichment analysis (e.g., KEGG) to identify overlapping targets (e.g., NF-κB inhibition). Address contradictions by testing competing hypotheses in knockout cell lines or animal models .
Q. What statistical approaches are optimal for multivariate analysis in long-term azelaic acid studies?
- Methodological Answer : Employ mixed-effects models to account for repeated measures (e.g., monthly efficacy assessments). Use principal component analysis (PCA) to reduce dimensionality in omics datasets. Validate findings with bootstrapping or cross-validation to mitigate overfitting. Report confidence intervals and effect sizes (Cohen’s d) for transparency .
Data Management & Literature Review
Q. How to conduct a comprehensive literature review on azelaic acid’s antimicrobial properties?
- Methodological Answer : Use databases (PubMed, SciFinder) with Boolean queries (e.g., "azelaic acid AND (antimicrobial OR biofilm)"). Filter for primary sources (≥2010) and assess quality via Jadad scores for clinical trials. Annotate contradictions in Zotero and map trends via bibliometric tools (VOSviewer) .
Q. What strategies ensure ethical data collection in azelaic acid clinical trials?
- Methodological Answer : Obtain IRB approval and informed consent. Pre-register trials (ClinicalTrials.gov ) and adhere to CONSORT guidelines. Use double-blinding and randomization (block design) to minimize bias. Share de-identified datasets via FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Key Tables for Reference
| Study Type | Key Parameters | Recommended Methods |
|---|---|---|
| In Vitro Bioequivalence | Rheology, drug release, particle size | USP Apparatus 4, Malvern Zetasizer |
| Pharmacokinetic | AUC, Cmax, Tmax | LC-MS/MS, non-compartmental analysis |
| Systematic Review | PRISMA checklist, risk of bias (RoB 2.0) | RevMan, GRADEpro GDT |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
